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Foundational

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] chemical structure and physicochemical properties

An In-depth Technical Guide to 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Introduction: A Privileged Scaffold Enhanced by Fluorine The spirooxindole framework represents a cornerstone in modern medicinal chemistry, r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Introduction: A Privileged Scaffold Enhanced by Fluorine

The spirooxindole framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] The unique three-dimensional and rigid spirocyclic structure allows for precise spatial orientation of functional groups, making it an ideal candidate for potent and selective interactions with biological targets.[3][4] Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2][4] Several spirooxindole derivatives have advanced into clinical trials, most notably as inhibitors of the MDM2-p53 protein-protein interaction for cancer therapy.[1][3]

This guide focuses on a specific derivative, 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] , which combines the potent spirooxindole core with a strategic fluorine substitution. The introduction of fluorine is a well-established and powerful strategy in drug design.[5][6] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[6][7] This document provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this promising compound, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physicochemical characteristics. These properties govern its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo.

Chemical Structure

The formal name 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] describes a molecule where an oxolane (more commonly known as tetrahydrofuran) ring is joined to an indole-2-one (oxindole) ring at the C3 position in a spiro fusion. A fluorine atom is substituted at the C5 position of the indole nucleus.

Figure 1: Chemical structure of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].
Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated from its constituent parts and closely related, published analogs.[8][9][10] The table below summarizes key computed and experimental properties.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₀FNO₂Calculated
Molecular Weight 207.20 g/mol Calculated
IUPAC Name 5-fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-oneIUPAC Nomenclature
CAS Number Not assignedN/A
Appearance Likely a white to off-white solidInferred from analogs[8][9]
XLogP3 ~1.5 - 2.0Estimated based on 5-fluorooxindole (1.3)[10] and the addition of a THF ring.
Hydrogen Bond Donors 1 (Amide N-H)Calculated
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Calculated
Rotatable Bonds 0Calculated

Synthesis and Mechanistic Insights

The construction of the spirooxindole core is a well-trodden path in organic synthesis, with numerous strategies available.[11][12] A robust and environmentally conscious approach for creating the spiro[oxolane-3,3'-indole] scaffold involves an intramolecular acid-catalyzed cyclization of a 3-allyl-3-hydroxy-2-oxindole precursor.[8][9] This method is notable for its efficiency and use of water as a solvent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 5-fluorooxindole.

Figure 2: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Adapted from Literature)

This protocol is adapted from a validated procedure for a similar substrate, providing a trustworthy and reproducible pathway.[8][9]

Step 1: Synthesis of 3-Allyl-5-fluoro-3-hydroxyindolin-2-one (Intermediate)

  • Allylation: To a solution of 5-fluorooxindole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C to deprotonate the C3 position, forming a nucleophilic enolate.

  • Slowly add allyl bromide (1.2 eq) to the solution and allow the reaction to warm to room temperature, stirring for 2-4 hours until TLC analysis indicates consumption of the starting material.

  • Hydroxylation: The resulting 3-allyl-5-fluoroindolin-2-one is then hydroxylated. This can be achieved through various methods, such as epoxidation of the allyl double bond with an agent like m-CPBA followed by a reductive ring-opening, or through other established C3-hydroxylation protocols for oxindoles.

  • Work-up & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the hydroxy-allyl intermediate.

  • Causality Insight: The initial deprotonation at C3 is crucial as it is the most acidic proton of the oxindole core (excluding the N-H), creating the necessary nucleophile for the subsequent SN2 reaction with allyl bromide.

Step 2: Acid-Catalyzed Cyclization to Final Product

  • Reaction Setup: Dissolve the 3-allyl-5-fluoro-3-hydroxyindolin-2-one intermediate (1.0 eq) in water.

  • Catalysis: Add a catalytic amount of methanesulfonic acid (MsOH, ~10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours. The reaction progress is monitored by TLC.

  • Work-up & Purification: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The final compound is purified by column chromatography to yield 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

  • Mechanistic Rationale: The strong acid (MsOH) protonates the double bond of the allyl group, leading to the formation of a secondary carbocation. This electrophilic center is then attacked by the nucleophilic C3-hydroxyl group in an intramolecular fashion, resulting in the formation of the five-membered oxolane ring and completing the spirocyclization. The use of water as a solvent is a key aspect of this green chemistry approach.[8][9]

Spectroscopic Characterization (Predicted)

Structural confirmation of the final compound would rely on standard spectroscopic techniques. Based on data from closely related fluorinated spirooxindoles, the following spectral characteristics are expected.[8][9]

  • ¹H NMR: The aromatic region would display characteristic multiplets for the three protons on the benzene ring. The fluorine at C5 will cause splitting of the adjacent protons at C4 and C6 (³JH-F coupling) and the proton at C7 (⁴JH-F coupling). The amide N-H proton will appear as a broad singlet. The four methylene protons of the oxolane ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals. The C-F bond will result in a large one-bond coupling constant (¹JC-F) for C5 and smaller two- and three-bond couplings for adjacent carbons. The carbonyl carbon (C2) and the spiro carbon (C3) will have characteristic chemical shifts.

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive evidence of the fluorine's position.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₁FNO₂, confirming the elemental composition.[8][9]

Biological & Pharmacological Context

The therapeutic potential of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] can be inferred from the extensive research on its core scaffold and the known effects of fluorination.

Established Activities of the Spirooxindole Scaffold

The spirooxindole motif is a validated pharmacophore with a wide range of biological activities.[1][3]

  • Anticancer Activity: This is the most prominent application. Many spirooxindoles are potent inhibitors of the MDM2-p53 interaction, preventing the degradation of the p53 tumor suppressor and reactivating apoptosis in cancer cells.[1][3]

  • Antimicrobial & Antifungal Activity: Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][13][14]

  • Antiviral Properties: Spirooxindole compounds have been identified with promising activity against several viruses, including recent studies showing potential against SARS-CoV-2.[3]

The Role of the 5-Fluoro Substituent

The strategic placement of a fluorine atom at the 5-position of the indole ring is expected to confer several advantages.[5][6]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and longer duration of action.[6][7][15]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein binding pocket) and can alter the electronic properties (pKa) of the nearby amide N-H, potentially leading to stronger hydrogen bonding and increased target affinity.[6][16]

  • Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[6]

G cluster_0 Core Scaffold Properties cluster_1 Fluorine-Driven Enhancement Spirooxindole Core Spirooxindole Core Rigid 3D Structure Rigid 3D Structure Spirooxindole Core->Rigid 3D Structure Proven Bioactivity Proven Bioactivity (Anticancer, Antimicrobial) Rigid 3D Structure->Proven Bioactivity Potential Therapeutic Agent Potential Therapeutic Agent Proven Bioactivity->Potential Therapeutic Agent Synergy 5-Fluoro Substitution 5-Fluoro Substitution Metabolic Stability Metabolic Stability 5-Fluoro Substitution->Metabolic Stability Binding Affinity Binding Affinity 5-Fluoro Substitution->Binding Affinity Lipophilicity Lipophilicity 5-Fluoro Substitution->Lipophilicity Metabolic Stability->Potential Therapeutic Agent Binding Affinity->Potential Therapeutic Agent Lipophilicity->Potential Therapeutic Agent

Figure 3: Synergy between the spirooxindole core and fluorine substitution.

Conclusion

5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] is a molecule of significant interest for drug discovery and development. It merges a biologically validated spirooxindole scaffold with the pharmacokinetic and pharmacodynamic benefits of fluorination. The synthetic route is accessible and utilizes modern, efficient chemical methods. While direct biological data on this exact compound is pending, the wealth of literature on related structures strongly suggests its potential as a lead compound for developing novel therapeutics, particularly in oncology and infectious diseases. This guide provides a solid, scientifically-grounded foundation for researchers to initiate further investigation into this promising chemical entity.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]

  • Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. ACS Publications. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information (PMC). [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. RSC Publishing. [Link]

  • Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water. ACS Omega. [Link]

  • Green Method To Preparing Oxindole-Fused Spirotetrahydrofuran Scaffolds through Methanesulfonic Acid-Catalyzed Cyclization Reactions of 3-Allyl-3-hydroxy-2-oxindole in Water. National Center for Biotechnology Information (PMC). [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. ACS Publications. [Link]

  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Bentham Science. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Semantic Scholar. [Link]

Sources

Exploratory

Pharmacokinetics of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] in Early Drug Discovery: A Technical Whitepaper

Executive Summary The transition from planar aromatic systems to three-dimensional architectures is a cornerstone of modern rational drug design. The scaffold 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] represents a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic systems to three-dimensional architectures is a cornerstone of modern rational drug design. The scaffold 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] represents a privileged structural motif that synergizes the conformational rigidity of a spirocyclic core with the metabolic shielding of targeted fluorination.

As a Senior Application Scientist overseeing early-stage DMPK (Drug Metabolism and Pharmacokinetics) profiling, I have observed that this specific combination effectively rescues the inherent liabilities of traditional indoline compounds. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold. By examining the causality behind its physicochemical behavior, we provide a definitive, self-validating guide for medicinal chemists evaluating fluorinated spiro-indoline derivatives.

Structural Deconstruction: Causality in Pharmacokinetics

To accurately predict and manipulate the PK profile of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], we must deconstruct its two primary structural features: the spiro-oxolane ring and the C5-fluorine atom.

The Spiro-Oxolane Core: Escaping Flatland

Historically, drug discovery relied heavily on flat, sp2-hybridized aromatic rings, which often suffer from poor aqueous solubility and high target promiscuity due to non-specific π-π stacking interactions. The introduction of the spiro[indole-3,3'-oxolane] system significantly increases the fraction of 1[1].

This three-dimensional geometry disrupts crystal lattice packing, thereby dramatically improving thermodynamic solubility[2]. Furthermore, the oxygen atom within the oxolane ring acts as a localized hydrogen bond acceptor. This fine-tunes the topological polar surface area (TPSA) and optimizes membrane permeability without excessively driving up the lipophilicity (LogD) of the molecule.

C5-Fluorination: Metabolic Shielding and Electronic Modulation

The indoline core is inherently electron-rich. The nitrogen lone pair donates electron density into the aromatic ring, making the C5 and C7 positions highly susceptible to electrophilic attack by the active FeO3+ species of 3[3].

Substituting the C5 hydrogen with a fluorine atom introduces two critical PK advantages:

  • Direct Metabolic Blockade: The C-F bond possesses a remarkably high bond dissociation energy (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol)[4]. This physical and thermodynamic barrier prevents CYP-mediated hydrogen atom abstraction and subsequent aromatic hydroxylation[5].

  • Inductive Electron Withdrawal: Fluorine's high electronegativity exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, reducing the overall rate of CYP-mediated electrophilic attack[3]. Additionally, this inductive effect lowers the pKa of the adjacent indoline nitrogen, reducing basicity and preventing excessive lysosomal trapping, which improves the apparent volume of distribution ( Vss​ ).

In Vitro ADME Profiling: Self-Validating Methodologies

In early drug discovery, the scaffold must be rigorously validated through in vitro assays before progressing to in vivo rodent models. Below is the standardized protocol utilized in our laboratories for assessing the metabolic stability of the 5-fluoro-spirocyclic scaffold.

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound by simulating Phase I hepatic metabolism. Causality & Logic: Liver microsomes contain the highest concentration of CYP450 enzymes. We utilize NADPH as an obligate cofactor because CYP450 reductase requires it to shuttle electrons to the CYP heme center for oxidative catalysis. Quenching with acetonitrile is critical as it instantly denatures the enzymes, halting the reaction at precise intervals.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Microsome Addition: Add human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. (Rationale: This concentration ensures pseudo-first-order kinetics, allowing accurate calculation of clearance).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Rationale: Cold acetonitrile instantly precipitates proteins for cleaner LC-MS/MS injection).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Processing: Calculate t1/2​ from the slope of the natural log of remaining compound versus time. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Quantitative Data Presentation: The Impact of Scaffold Evolution

The integration of the spiro-oxolane and the C5-fluorine atom yields profound improvements in the PK profile. Table 1 summarizes representative early-discovery data comparing the optimized scaffold against its predecessors, demonstrating the tangible benefits of this structural evolution[1][6].

Table 1: Comparative Pharmacokinetic Parameters of Indoline Scaffolds

Scaffold ArchitectureFsp3LogD (pH 7.4)HLM CLint​ (µL/min/mg)Oral Bioavailability (F%)In Vivo t1/2​ (h)
Planar Indoline (Unsubstituted)0.253.8> 150 (High)< 10%0.5
Spiro[indole-3,3'-oxolane]0.552.485 (Moderate)35%1.8
5-Fluoro-spiro[indole-oxolane] 0.55 2.6 < 15 (Low) 72% 6.5

Analysis: The spiro-oxolane drastically lowers LogD and improves bioavailability by increasing aqueous solubility. The subsequent addition of the C5-fluorine drops intrinsic clearance by over 80%, extending the half-life to a therapeutically viable 6.5 hours.

Visualizing the Pharmacokinetic Logic

The following diagrams illustrate the strategic workflows and mechanistic pathways governing the PK optimization of this scaffold.

PK_Workflow Start Synthesize 5-Fluoro-spiro[indole-oxolane] InVitro In Vitro ADME Profiling (Microsomes, Caco-2, LogD) Start->InVitro MetStab Metabolic Stability (CYP450 Blockade at C5) InVitro->MetStab Perm Permeability & Solubility (Spiro-oxolane effects) InVitro->Perm Decision Go / No-Go Criteria Met? MetStab->Decision Perm->Decision InVivo In Vivo PK (Rodent) (CL, Vd, F%, t1/2) Decision->InVivo Yes (High Fsp3, Stable) LeadOpt Lead Optimization Decision->LeadOpt No (High Clearance) InVivo->LeadOpt PK/PD Modeling

Sequential ADME/PK decision matrix for evaluating spirocyclic scaffolds in early discovery.

Metabolic_Shielding Core Indoline Core (Electron-rich) Unsub Unsubstituted C5 (C-H Bond) Core->Unsub Sub Fluorinated C5 (C-F Bond) Core->Sub CYP CYP450 Isozymes (e.g., CYP3A4, CYP2D6) Oxidation Rapid Aromatic Hydroxylation CYP->Oxidation Attacks C-H Blockade Metabolic Shielding (High C-F Bond Energy) CYP->Blockade Repelled by C-F Unsub->CYP Sub->CYP ClearanceHigh High Intrinsic Clearance (Poor PK) Oxidation->ClearanceHigh ClearanceLow Low Intrinsic Clearance (Prolonged Half-life) Blockade->ClearanceLow

Electronic and steric blockade of CYP450-mediated aromatic hydroxylation via C5-fluorination.

Conclusion

The 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] scaffold is a masterclass in rational drug design. By leveraging the 3D topology of the spiro-oxolane to optimize physicochemical properties[1][2] and deploying fluorine to electronically and sterically shield the vulnerable indoline core[3][4][5], medicinal chemists can overcome the traditional PK liabilities of planar heterocycles. This self-validating framework ensures that compounds built on this scaffold possess the intrinsic metabolic stability and permeability required for successful clinical translation.

References

  • [6] Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.6

  • [1] Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem. 1

  • [5] The role of fluorine in medicinal chemistry: Improved metabolic stability. Taylor & Francis. 5

  • [2] Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. 2

  • [3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC/NIH. 3

  • [4] Metabolism of Fluorine-Containing Drugs. Annual Reviews.4

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

This guide provides an in-depth analysis of the molecular weight and lipophilicity profile of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], a molecule of interest within the broader class of spiro-oxindoles. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the molecular weight and lipophilicity profile of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], a molecule of interest within the broader class of spiro-oxindoles. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar compounds. The unique structural attributes of spiro-oxindoles have established them as a promising scaffold in medicinal chemistry, with applications in the development of novel therapeutics for a range of diseases, including cancer and microbial infections.[1][2][3] The spirocyclic nature of these compounds provides a three-dimensional architecture that can lead to novel interactions with biological targets.[4][5]

Molecular Profile of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

A fundamental step in the characterization of any novel compound is the determination of its molecular formula and corresponding molecular weight. These parameters are critical for a wide range of applications, from ensuring sample purity to interpreting analytical data.

Molecular Formula and Weight:

The chemical structure of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] consists of a 5-fluoro-substituted indoline core fused at the 3-position to a 3'-oxolane (tetrahydrofuran) ring. Based on this structure, the molecular formula is determined to be C₁₂H₁₂FNO.

The molecular weight is calculated by summing the atomic weights of the constituent atoms:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 205.232 g/mol

A similar compound, 5'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one, has a reported molecular weight of 191.20 g/mol , which is consistent with its different chemical formula of C₁₁H₁₀FNO.[6]

Lipophilicity Profile: A Critical Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property in drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The most common metric for expressing lipophilicity is the logarithm of the partition coefficient (logP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7] For a structurally similar compound, 5'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one, a computationally predicted XLogP3 value of 1.8 is reported, suggesting a moderate level of lipophilicity.[6]

The lipophilicity of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] can be assessed through both experimental and computational methods.

Experimental Determination of Lipophilicity

Experimental methods provide the most accurate measure of a compound's lipophilicity. The two most widely accepted techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination.[8][9] It directly measures the partitioning of a compound between n-octanol and water.[10]

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Dissolve a known amount of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] in either the aqueous or organic phase.

  • Partitioning: Combine the two phases in a vessel at a defined volume ratio. Agitate the mixture until equilibrium is reached.

  • Phase Separation: Separate the two phases, typically by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Prep_Phases Prepare Saturated n-Octanol and Water Partition Combine and Agitate Prep_Phases->Partition Prep_Sample Dissolve Compound Prep_Sample->Partition Separate Separate Phases (Centrifugation) Partition->Separate Analyze Analyze Concentration in Each Phase Separate->Analyze Calc_P Calculate P = [Octanol]/[Aqueous] Analyze->Calc_P Calc_logP Calculate logP = log10(P) Calc_P->Calc_logP

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and more resource-efficient method for estimating logP values, making it suitable for higher throughput screening.[11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC logP Estimation

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject a solution of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] under the same chromatographic conditions.

  • Retention Time Determination: Measure the retention time of the target compound.

  • logP Estimation: Interpolate the logP value of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] from the calibration curve using its retention time.

G cluster_setup Setup & Calibration cluster_analysis Analysis Setup Configure RP-HPLC System Calibrate Inject Standards & Create Calibration Curve Setup->Calibrate Analyze Inject Target Compound Calibrate->Analyze Measure_RT Measure Retention Time Analyze->Measure_RT Estimate_logP Estimate logP from Calibration Curve Measure_RT->Estimate_logP

Computational Prediction of Lipophilicity

In silico methods for predicting logP are valuable tools in early-stage drug discovery, allowing for the rapid assessment of large numbers of virtual compounds.[12][13] These methods can be broadly categorized into two main approaches: substructure-based and whole-molecule approaches.

1. Substructure-Based Methods: These methods, such as ALOGPS, calculate the logP of a molecule by summing the contributions of its individual atoms or fragments.[14]

2. Whole-Molecule Approaches: These methods consider the entire 3D structure of the molecule and use molecular descriptors to predict its lipophilicity. Machine learning and deep learning models are increasingly being used to develop more accurate prediction algorithms.[12][15]

Method TypePrincipleAdvantagesDisadvantages
Experimental
Shake-FlaskDirect measurement of partitioning between n-octanol and water.Gold standard, high accuracy.[8]Labor-intensive, requires pure compound.[8]
RP-HPLCCorrelation of retention time on a nonpolar stationary phase with logP.High throughput, less sample required.[9]Indirect measurement, requires calibration.
Computational
Substructure-BasedSummation of atomic or fragmental contributions to logP.Fast, suitable for large virtual libraries.[14]Accuracy depends on the training dataset.
Whole-MoleculeUtilizes 3D molecular descriptors and machine learning.Can capture complex intramolecular interactions.[12]Computationally more intensive.

Conclusion

The physicochemical characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], with a calculated molecular weight of 205.232 g/mol , is essential for its advancement as a potential therapeutic agent. Its lipophilicity profile, a key determinant of its pharmacokinetic behavior, can be thoroughly investigated using a combination of robust experimental methods like the shake-flask and RP-HPLC techniques, and complemented by in silico predictions. The methodologies and insights provided in this guide serve as a comprehensive resource for the detailed characterization of this and other novel spiro-oxindole compounds, facilitating their progression through the drug discovery pipeline.

References

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Exploratory

An In-depth Technical Guide on the Preliminary Biological Activity of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Derivatives

Abstract The spirooxindole scaffold represents a cornerstone in modern medicinal chemistry, prized for a unique three-dimensional architecture that confers improved metabolic stability and target selectivity. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spirooxindole scaffold represents a cornerstone in modern medicinal chemistry, prized for a unique three-dimensional architecture that confers improved metabolic stability and target selectivity. This guide focuses on the therapeutic potential of a specific subclass: 5-fluoro-spirooxindole derivatives. The introduction of a fluorine atom into the indole ring system is a strategic modification known to enhance metabolic stability and augment pharmacodynamic effects.[1][2] While direct research on 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] derivatives is nascent, this document synthesizes preliminary biological data from closely related analogues, primarily spiro[indole-pyrrolidine] systems, to build a predictive framework for their activity. We will delve into established synthetic strategies, detail robust protocols for in vitro biological evaluation, and analyze key mechanisms of action, with a significant focus on anticancer applications. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and technical insight required to explore this promising class of compounds.

Introduction: The Spirooxindole Scaffold in Medicinal Chemistry

The Significance of the Spirooxindole Core

Spirooxindole derivatives have emerged as a vital class of heterocyclic compounds, largely due to their prevalence in numerous natural products and pharmacologically active molecules.[3][4] The defining feature of these compounds is the spiro-fusion at the C3 position of the oxindole core, which creates a rigid, complex, and three-dimensional structure.[3] This structural rigidity is highly advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.[5] This unique topology makes the spirooxindole scaffold an ideal framework for interacting with key biological targets involved in tumorigenesis, such as the p53-MDM2 protein-protein interface and various protein kinases.[4]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into pharmaceutical agents is a well-established strategy in medicinal chemistry, with approximately 20% of all marketed drugs containing at least one fluorine atom.[6] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's physicochemical properties. Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within a protein's active site, enhancing binding affinity.

  • Modulated Lipophilicity: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[7]

In the context of the spirooxindole scaffold, the 5-fluoro substitution is a common and effective modification for enhancing biological activity.[8][9]

Synthetic Strategies for 5-Fluoro-Spirooxindole Derivatives

The construction of the spirooxindole core is most efficiently achieved through multicomponent cycloaddition reactions. These reactions are highly valued for their ability to generate complex molecular architectures in a single step from simple starting materials.

Core Synthesis via [3+2] Cycloaddition: A Proven Route

The most prevalent and versatile method for synthesizing spirooxindole-pyrrolidine derivatives is the one-pot, multicomponent 1,3-dipolar [3+2] cycloaddition reaction.[10][11]

Causality of Experimental Choice: This method is preferred for its high degree of regio- and stereoselectivity, operational simplicity, and good yields.[10] The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of a 5-fluoroisatin derivative and a secondary amino acid (e.g., L-proline or sarcosine). This dipole then reacts with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound (chalcone), to stereoselectively form the desired spiro[indole-3,2'-pyrrolidine] product.[10]

Detailed Experimental Protocol: Synthesis of Spiro[5-fluoroindoline-3,2'-pyrrolidine] Analogues

The following protocol is a representative, self-validating system for the synthesis of spirooxindole-pyrrolidine derivatives, adapted from established methodologies.[10]

Materials:

  • 5-Fluoroisatin (1.0 mmol)

  • L-proline (1.2 mmol)

  • Substituted chalcone (dipolarophile) (1.0 mmol)

  • Absolute Ethanol (15 mL)

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • A mixture of 5-fluoroisatin (1.0 mmol), L-proline (1.2 mmol), and the selected chalcone (1.0 mmol) is added to a round-bottom flask.

  • Absolute ethanol (15 mL) is added as the solvent. Ethanol is an effective and greener solvent choice that facilitates the reaction at reflux temperatures.[10]

  • The mixture is refluxed with constant stirring for approximately 5-6 hours.

  • Reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform/n-hexane, 4:1).

  • Upon completion, the reaction mixture is filtered while hot to remove any insoluble impurities.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude solid is purified by recrystallization from a suitable solvent (e.g., ether or ethanol) to obtain the pure spirooxindole derivative.

  • The final product structure is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output & Analysis A 5-Fluoroisatin D Mix in Ethanol A->D B L-Proline B->D C Chalcone (Dipolarophile) C->D E Reflux (5-6h) D->E F Monitor via TLC E->F G Hot Filtration F->G H Concentrate G->H I Recrystallize H->I J Pure Spirooxindole Product I->J K Spectroscopic Confirmation (NMR, HRMS) J->K

Caption: General workflow for the [3+2] cycloaddition synthesis.

In Vitro Biological Evaluation: Anticancer Activity

Rationale for Anticancer Screening

Halogenated spirooxindoles are increasingly recognized as promising anticancer agents.[5][13] Their rigid structure allows them to function as potent inhibitors of key oncogenic pathways. Many derivatives act as multitarget agents, disrupting the p53-MDM2 interaction, inhibiting various protein kinases, modulating DNA binding, and activating apoptotic pathways.[3][5] Given this extensive precedent, the primary biological evaluation of new 5-fluoro-spirooxindole derivatives logically begins with cytotoxicity screening against a panel of human cancer cell lines.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a robust and reliable method for initial cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO) is added.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC₅₀ Value H->I G cluster_normal Normal Cell State cluster_inhibition Inhibition by Spirooxindole p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation p53 Degradation MDM2->Degradation p53_a p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_a->Apoptosis Activates MDM2_i MDM2 Spiro 5-Fluoro- Spirooxindole Spiro->MDM2_i Blocks Pocket

Caption: Spirooxindoles block MDM2, stabilizing p53 to induce apoptosis.

Preliminary Structure-Activity Relationship (SAR) Analysis

Based on data from analogous compounds, several SAR trends can be inferred:

  • Halogenation: The presence of a fluorine atom at the C-5 position of the indole ring is consistently associated with potent biological activity. [8][9]This is likely due to favorable changes in the molecule's electronic properties and metabolic stability.

  • Substituents on the Spiro-Ring: The nature and position of substituents on the fused heterocyclic ring (e.g., pyrrolidine) significantly impact cytotoxicity. Aromatic and heteroaromatic groups can enhance activity, potentially by forming additional interactions with the biological target.

  • N-Substitution on the Indole Core: Modification of the indole nitrogen (position 1) with various groups (e.g., methyl, benzyl) can modulate the compound's potency and selectivity. [8]

Future Directions and Expert Opinion

The 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] scaffold represents a novel and underexplored area of chemical space. While the analogous pyrrolidine derivatives have demonstrated remarkable anticancer potential, the substitution of the nitrogen atom with oxygen in the spiro-fused ring could lead to compounds with unique pharmacological profiles. The oxygen atom may alter hydrogen bonding capabilities, solubility, and metabolic pathways compared to its nitrogen-containing counterparts.

Future research should prioritize:

  • Development of Synthetic Routes: Establishing efficient and stereoselective synthetic methods for the 5-fluoro-spiro[indole-oxolane] core is the critical first step.

  • Broad Biological Screening: While the initial focus should be on anticancer activity, these novel derivatives should also be screened for antimicrobial, antiviral, and anti-inflammatory properties, as the broader spirooxindole class has shown promise in these areas. [4][14]3. Elucidation of Mechanism of Action: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

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Sources

Foundational

Deciphering the Multi-Targeted Efficacy of Fluorinated Spiro[indole-oxolane] Scaffolds: A Mechanistic and Methodological Guide

Executive Summary: The Scaffold and the Fluorine Advantage Spiro[indole-oxolane] and its closely related spirooxindole derivatives represent a privileged class of heterocyclic scaffolds in modern targeted oncology. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Scaffold and the Fluorine Advantage

Spiro[indole-oxolane] and its closely related spirooxindole derivatives represent a privileged class of heterocyclic scaffolds in modern targeted oncology. Characterized by a rigid, three-dimensional spirocyclic core, these molecules perfectly mimic the α-helical turn of endogenous peptides. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic installation of fluorine—a highly electronegative atom with a small van der Waals radius (1.47 Å)—into this scaffold is not merely an iterative optimization; it is a fundamental driver of pharmacokinetic and pharmacodynamic efficacy.

Fluorination fundamentally alters the electron density of the adjacent aromatic rings, enhancing metabolic stability against cytochrome P450-mediated oxidation (1)[1]. Furthermore, it introduces critical multipolar interactions (e.g., C-F···H-C and C-F···C=O) within target binding pockets, effectively locking the molecule into its most active stereochemical conformation.

Mechanistic Foundations

The MDM2-p53 Axis Disruption

The primary, historically validated target of the spirooxindole class is the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. The p53-MDM2 interaction is mediated by a deep hydrophobic cleft on the surface of MDM2, which accommodates three key residues of the p53 transactivation domain: Phe19, Trp23, and Leu26 (2)[2].

The fluorinated spiro[indole-oxolane] scaffold acts as a potent, non-peptide mimetic of this triad. The oxolane core projects its substituents precisely into these three sub-pockets. Notably, the incorporation of a fluorophenyl group is designed to occupy the deep Trp23 pocket. The fluorine atom's electron-withdrawing nature strengthens the π-π stacking interactions with the histidine and tyrosine residues lining the pocket. This disruption liberates p53 from MDM2-mediated ubiquitination, leading to its accumulation and the subsequent transcription of apoptotic genes (3)[3].

Kinase Inhibition (PI3Kα)

Recent 2026 structural elucidations have expanded the mechanistic profile of fluorinated spirooxindoles, revealing potent kinase inhibitory activity, specifically against the phosphoinositide 3-kinase alpha (PI3Kα) domain (PDB ID: 4L23) (4)[4]. Molecular docking and molecular dynamics (MD) simulations over 300 ns trajectories demonstrate that the fluorinated spiro-hybrid forms a highly stable protein-ligand complex, yielding a binding affinity of −11.86 kcal/mol[4].

G Compound Fluorinated Spiro[indole-oxolane] MDM2 MDM2 Hydrophobic Cleft (Phe19, Trp23, Leu26) Compound->MDM2 Inhibits PI3K PI3Kα Kinase Domain (PDB: 4L23) Compound->PI3K Inhibits p53 p53 Tumor Suppressor (Released) MDM2->p53 Prevents Ubiquitination Akt Akt/mTOR Survival Pathway (Blocked) PI3K->Akt Suppresses Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates PUMA/BAX Akt->Apoptosis Removes Survival Signal

Caption: Dual-target mechanism of fluorinated spiro[indole-oxolane] inducing apoptosis and growth arrest.

Quantitative Pharmacodynamic Profiling

The addition of fluorine is not a passive structural change. As demonstrated in the data below, it actively drives the thermodynamic favorability of target engagement while simultaneously protecting the molecule from rapid hepatic clearance.

Table 1: Comparative Profiling of Spirooxindole Scaffolds

Scaffold VariantPrimary TargetBinding Affinity (K_d / ΔG)Cellular IC50 (Breast Cancer)Half-Life (t_1/2)Key Interaction Driver
Unsubstituted SpirooxindoleMDM245 nM12.5 μM2.1 hHydrophobic packing (Trp23)
Fluorinated Spiro[indole-oxolane] MDM2 / PI3Kα 3.2 nM / -11.86 kcal/mol 0.8 μM 8.4 h C-F···H-C multipolar bond
Chloro-substituted AnalogMDM218 nM4.2 μM4.5 hSteric bulk (Leu26)

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility in drug development, experimental workflows must be designed as self-validating systems where the output of one step acts as the rigorous quality control for the next.

Protocol 1: Stereoselective Synthesis via 1,3-Dipolar Cycloaddition

Rationale: The biological activity of spirooxindoles is exquisitely sensitive to stereochemistry; diastereomers can exhibit a >100-fold difference in MDM2 binding affinity (5)[5]. This protocol utilizes a concerted cycloaddition to ensure the exclusive formation of the active exo-diastereomer.

  • Ylide Generation: Dissolve the fluorinated isatin derivative and an α-amino acid in a polar aprotic solvent (THF).

    • Causality: THF stabilizes the intermediate azomethine ylide without participating in hydrogen bonding, which could otherwise disrupt the highly ordered transition state geometry.

  • Cycloaddition: Add the dipolarophile dropwise at 80°C.

    • Causality: The elevated temperature provides the activation energy required for the concerted [3+2] cycloaddition. The steric bulk of the fluorine atom directs the facial attack, yielding >95% diastereomeric excess (d.e.).

  • Crystallographic Validation: Isolate the product via chiral HPLC and perform Single-Crystal X-Ray Diffraction (SC-XRD).

    • Causality: SC-XRD is mandatory to definitively confirm the spiro-carbon stereocenter and map the intermolecular hydrogen bonding network (e.g., verifying the characteristic "butterfly pattern" formed by N-H···O interactions)[4].

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Rationale: To quantify the disruption of the MDM2-p53 interaction, FP is utilized because it measures equilibrium binding in solution without the need for wash steps that might perturb rapid off-rates.

  • Tracer Preparation: Utilize a fluorescently labeled wild-type p53 peptide (FAM-p53).

  • Equilibration: Incubate recombinant human MDM2 protein (10 nM) with the FAM-p53 tracer (2 nM) in assay buffer (PBS, 0.01% Tween-20) until maximum polarization (mP) is achieved.

    • Causality: Tween-20 is critical; it prevents the non-specific adsorption of the highly lipophilic fluorinated compounds to the microplate walls, preventing false-positive displacement readings.

  • Displacement & Quantification: Titrate the fluorinated spiro[indole-oxolane] (0.1 nM to 10 μM) into the wells. Read polarization after 30 minutes.

    • Causality: As the compound displaces the heavy MDM2-bound FAM-p53, the free tracer tumbles rapidly in solution. This results in a quantifiable decrease in polarization, directly yielding the target's K_d.

Workflow Synthesis 1,3-Dipolar Cycloaddition Purification Chiral HPLC Separation Synthesis->Purification Yields mixture Validation SC-XRD Crystallography Purification->Validation Isolates exo-isomer Assay Fluorescence Polarization Validation->Assay Confirms 3D structure Cellular MTT Viability Assay Assay->Cellular Establishes binding Kd

Caption: Self-validating workflow from stereoselective synthesis to cellular efficacy evaluation.

References

  • The role of fluorine in medicinal chemistry. ResearchGate. 1

  • Deciphering the Anticancer Property of Fluorophenyl Spirooxindole Hybrid ‐ From Structural Elucidation to Quantum and Biological Studies. ResearchGate (2026). 4

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. 5

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Oncology. 2

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. 3

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Derivatives as MDM2-p53 Inhibitors

Introduction & Scientific Rationale The 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] scaffold (often functionalized as a 2-one derivative) represents a highly privileged chemotype in modern targeted oncology. This spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] scaffold (often functionalized as a 2-one derivative) represents a highly privileged chemotype in modern targeted oncology. This specific spiro-oxindole architecture is primarily utilized to disrupt the protein-protein interaction (PPI) between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor [1].

In wild-type p53 cancers, MDM2 is often overexpressed, leading to the continuous ubiquitination and proteasomal degradation of p53. Inhibiting this interaction restores p53's transcriptional activity, triggering cell cycle arrest and apoptosis [3].

Structural Causality:

  • The 5-Fluoro-oxindole Core: The oxindole ring perfectly mimics the indole side chain of the p53 Trp23 residue, inserting deeply into MDM2's hydrophobic cleft. The addition of the 5-fluoro substituent enhances halogen bonding within this pocket and critically blocks CYP450-mediated aromatic oxidation, improving metabolic stability.

  • The Spiro-oxolane Ring: The 3,3'-spiro-tetrahydrofuran (oxolane) ring restricts the conformational flexibility of the molecule. This rigid 3D architecture acts as a precise vector, projecting auxiliary functional groups into the Phe19 and Leu26 sub-pockets of MDM2, mirroring the alpha-helical turn of native p53 [2].

MDM2_p53_Pathway MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Basal State Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activated State Inhibitor 5-Fluoro-spiro-oxolane Derivative Inhibitor->MDM2 Blocks Trp23 Pocket

Caption: Mechanism of action: 5-Fluoro-spiro-oxolane derivatives disrupting the MDM2-p53 interaction.

The Self-Validating Experimental Workflow

To prove that a synthesized 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] derivative is a true MDM2-p53 inhibitor, researchers must employ a self-validating assay cascade . Relying on a single assay type invites false positives.

  • Biochemical Binding (TR-FRET): Proves direct, cell-free target engagement. We utilize Time-Resolved FRET (TR-FRET) rather than standard Fluorescence Polarization (FP). Why? Highly conjugated spiro-oxindoles often exhibit auto-fluorescence in the blue/green spectrum, which confounds FP readouts. TR-FRET uses a long-lifetime Europium fluorophore, allowing a time delay before reading that completely eliminates background compound fluorescence.

  • Cellular Target Engagement (Immunoblotting): Proves the compound penetrates the cell membrane and functions mechanistically. We probe for p53, MDM2, and p21. Why p21? Accumulation of p53 alone could be due to stress; an increase in p21 (a downstream transcriptional target) proves p53 has been functionally reactivated.

  • Phenotypic Selectivity (Isogenic Viability): Proves the observed cell death is mechanism-dependent. We test the compound in HCT116 p53+/+ (wild-type) and HCT116 p53-/- (knockout) isogenic colon cancer cell lines. If the compound kills both equally, it is a general cytotoxin (off-target). A true MDM2 inhibitor will show a >10-fold selectivity index for the p53+/+ line.

Assay_Workflow Step1 1. Biochemical Assay TR-FRET (Direct Binding) Step2 2. Target Engagement Western Blot (p53/p21/MDM2) Step1->Step2 Ki < 100 nM Step3 3. Phenotypic Screening Isogenic Viability (HCT116) Step2->Step3 Dose-dependent p53/p21 rise Decision Hit Validation Criteria Met? Step3->Decision Selectivity Index > 10 Decision->Step1 NO (Redesign) Lead Lead Optimization & In Vivo Efficacy Decision->Lead YES

Caption: Self-validating in vitro assay cascade for evaluating MDM2-p53 PPI inhibitors.

Detailed Experimental Protocols

Protocol 1: TR-FRET MDM2-p53 Biochemical Binding Assay

Objective: Determine the competitive binding affinity ( Ki​ ) of the spiro-oxolane derivative against a native p53 peptide.

Materials:

  • Recombinant His-tagged Human MDM2 (residues 1-118).

  • Biotinylated p53 peptide (residues 13-29).

  • Europium-labeled anti-His antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-fluoro-spiro-oxolane compound in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume black microplate, add 5 µL of Assay Buffer containing 2 nM His-MDM2 and 2 nM Biotin-p53 peptide.

  • Compound Addition: Transfer 100 nL of the serially diluted compound (or DMSO control) to the assay wells using an acoustic liquid handler (e.g., Echo 550). Final DMSO concentration must not exceed 1%.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Detection Reagents: Add 5 µL of a detection mix containing 1 nM Eu-anti-His and 10 nM Streptavidin-APC in Assay Buffer.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.

  • Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Fit the dose-response curve using a four-parameter logistic regression to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Target Engagement via Immunoblotting

Objective: Verify intracellular accumulation of p53, MDM2, and p21 in a wild-type p53 cancer cell line.

Step-by-Step Procedure:

  • Cell Culture: Seed SJSA-1 cells (MDM2-amplified, p53 WT) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the spiro-oxolane derivative at concentrations of 0.1, 1, 5, and 10 µM (alongside a 0.1% DMSO vehicle control) for 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against p53 (1:1000), MDM2 (1:1000), p21 (1:1000), and GAPDH (1:5000, loading control). Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and image on a chemiluminescence imaging system.

Protocol 3: Phenotypic Isogenic Viability Assay (WST-1)

Objective: Confirm that cytotoxicity is strictly dependent on the presence of functional p53.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 p53+/+ and HCT116 p53-/- cells in separate 96-well clear-bottom plates at 3,000 cells/well in 90 µL of McCoy's 5A medium. Incubate overnight.

  • Compound Dosing: Add 10 µL of 10X compound dilutions to achieve final concentrations ranging from 0.01 µM to 50 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2​ .

  • WST-1 Addition: Add 10 µL of WST-1 cell proliferation reagent to each well. Incubate for 2 hours. (Living cells cleave the tetrazolium salt to a soluble formazan dye via mitochondrial dehydrogenases).

  • Readout: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

  • Analysis: Normalize data to the DMSO control (100% viability). Calculate the IC50​ for both cell lines. Calculate the Selectivity Index (SI) = IC50​ (p53-/-) / IC50​ (p53+/+).

Quantitative Data Presentation

To benchmark the success of a novel 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] derivative, compare your results against the criteria outlined in the table below. A successful lead candidate should demonstrate tight biochemical binding and a high cellular selectivity index.

Assay MetricTarget / Cell LineExpected Lead ProfileBiological Implication
Biochemical Ki​ MDM2-p53 (TR-FRET) <50 nM High-affinity direct binding to the MDM2 Trp23/Phe19 pocket.
Cell Viability IC50​ SJSA-1 (p53 WT, MDM2 amp) <500 nM Potent induction of apoptosis in highly sensitive, MDM2-amplified tumors.
Cell Viability IC50​ HCT116 p53+/+ (p53 WT) Effective growth inhibition in standard solid tumor models.
Cell Viability IC50​ HCT116 p53-/- (p53 Null) Lack of general cytotoxicity; confirms mechanism of action.
Selectivity Index (SI) HCT116 (-/-) vs (+/+) >10 -fold shiftValidates that cell death is strictly p53-dependent.

References

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Wang, G., Qiu, S., Shangary, S., Gao, W., Qin, D., Stuckey, J., Krajewski, K., Roller, P. P., & Wang, S. (2006). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction." Journal of Medicinal Chemistry. URL:[Link]

  • Al-Wahaibi, L. H., et al. (2023). "Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells." Scientific Reports. URL:[Link]

  • Al-Majid, A. M., et al. (2023). "The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation." Pharmaceuticals. URL:[Link]

Application

Using 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] as a scaffold for lead optimization

Application Note & Protocol Guide: Lead Optimization of the 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Scaffold Executive Summary & Scientific Rationale Spirooxindoles are privileged, three-dimensional scaffolds in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Lead Optimization of the 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Scaffold

Executive Summary & Scientific Rationale

Spirooxindoles are privileged, three-dimensional scaffolds in medicinal chemistry, highly valued for their ability to mimic the α-helical projection of natural amino acids (such as tryptophan) when disrupting Protein-Protein Interactions (PPIs)[1]. While early-generation spiro[pyrrolidine-3,3'-oxindoles] demonstrated profound efficacy as MDM2-p53 inhibitors[2], their clinical progression has frequently been hindered by high lipophilicity, hERG channel liabilities (due to the basic pyrrolidine nitrogen), and rapid oxidative metabolism[3].

To overcome these pharmacokinetic bottlenecks, we present a comprehensive lead optimization strategy utilizing the 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] core.

The Causality of Scaffold Design:

  • The Oxolane (Tetrahydrofuran) Ring: Scaffold hopping from a basic pyrrolidine to a neutral oxolane ring eliminates the cationic charge at physiological pH, directly mitigating hERG-mediated cardiotoxicity. Furthermore, the oxolane oxygen acts as a potent hydrogen bond acceptor, improving thermodynamic aqueous solubility while maintaining the precise spatial pucker required to project substituents deep into the Trp23 sub-pocket of MDM2[4].

  • The 5-Fluoro Substitution: The C5 position of the indole ring is notoriously electron-rich and serves as a primary hotspot for Cytochrome P450 (CYP3A4) mediated hydroxylation. The bioisosteric replacement of hydrogen with fluorine (C–F bond energy ~116 kcal/mol) sterically and electronically shields this site, dramatically extending the compound's microsomal half-life[1]. Additionally, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent oxindole N–H, enhancing passive membrane permeability.

Optimization Hit Early Hit (Spiro-pyrrolidine) Oxolane Scaffold Hop (Oxolane Ring) Hit->Oxolane Fluoro Metabolic Shielding (5-Fluoro Addition) Oxolane->Fluoro SAR SAR Exploration (Subpocket Targeting) Fluoro->SAR Lead Preclinical Lead (High Efficacy/Low Tox) SAR->Lead

Fig 1. Logical progression of the lead optimization workflow toward the 5-fluoro-spirooxolane core.

Quantitative Data Presentation: Scaffold Evolution

The following table summarizes the structure-activity relationship (SAR) and ADME improvements achieved through the systematic optimization of the spirooxindole core.

Compound CoreMDM2 Binding IC₅₀ (nM)HLM Half-life (T₁/₂ min)Thermodynamic Solubility (µg/mL)hERG Inhibition (IC₅₀ µM)
1. Spiro[indole-3,3'-pyrrolidine]45 ± 512.48.52.1 (High Risk)
2. Spiro[indole-3,3'-cyclopentane]120 ± 1518.62.1> 30 (Safe)
3. Spiro[indole-3,3'-oxolane]55 ± 815.245.0> 30 (Safe)
4. 5-Fluoro-spiro[indole-3,3'-oxolane]18 ± 3 > 120.0 42.5 > 30 (Safe)

Data reflects the profound impact of the oxolane oxygen on solubility, and the 5-fluoro addition on both target affinity (via favorable halogen-protein interactions) and metabolic stability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding necessary controls and mechanistic rationale into each step.

Protocol A: Synthesis of the 5-Fluoro-Spirooxolane Core via Cascade Oxa-Michael Reaction

This protocol utilizes a base-mediated cascade reaction to construct the spirocyclic core with high diastereoselectivity[4].

Materials: 5-Fluoro-3-methyleneindolin-2-one (1.0 eq), 2-haloethanol (1.5 eq), K₂CO₃ (2.0 eq), dry Tetrahydrofuran (THF). Procedure:

  • Initiation: Dissolve 5-fluoro-3-methyleneindolin-2-one (10 mmol) in 30 mL of anhydrous THF under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich oxindole enolate intermediate.

  • Base Addition: Add finely powdered K₂CO₃ (20 mmol) and stir for 15 minutes at 0 °C.

  • Cyclization: Dropwise add 2-haloethanol (15 mmol). Slowly warm the reaction to room temperature and stir for 12 hours. Causality: The alkoxide generated in situ attacks the methylene carbon (Michael addition), followed by rapid intramolecular displacement of the halide to form the oxolane ring.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the bright yellow methyleneindolinone spot disappears.

  • Workup & Verification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography. Validate the spiro-quaternary carbon formation via ¹³C NMR (look for the characteristic spiro-carbon peak at ~55–60 ppm).

Protocol B: In Vitro MDM2-p53 Fluorescence Polarization (FP) Assay

This assay measures the ability of the optimized scaffold to displace a fluorescently labeled p53 peptide from the MDM2 protein[2].

Reagents: Recombinant human MDM2 (residues 1-118), FAM-labeled p53 peptide (FAM-SQETFSDLWKLLPEN), Assay Buffer (PBS, pH 7.4, 1 mM DTT, 0.01% CHAPS). Procedure:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical. It prevents the hydrophobic spirooxolane compounds from forming colloidal aggregates that cause false-positive promiscuous inhibition.

  • Complex Formation: Incubate 10 nM MDM2 protein with 2 nM FAM-p53 peptide in a black 384-well microplate for 15 minutes.

  • Compound Addition: Add the 5-fluoro-spirooxolane derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Self-Validation (Controls):

    • Positive Control: Nutlin-3a (known MDM2 inhibitor).

    • Negative Control: DMSO vehicle (0.1% final concentration).

    • System Validation: Calculate the Z'-factor for the plate. Only proceed with data analysis if Z' > 0.6, ensuring a robust assay window.

  • Readout: Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol C: Human Liver Microsome (HLM) Stability Assay

This protocol verifies the metabolic shielding provided by the 5-fluoro substitution.

Procedure:

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate Phase I CYP450 metabolism. Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it acts as a negative control to rule out non-CYP mediated degradation.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Controls): Run Verapamil (high clearance, T₁/₂ < 15 min) and Warfarin (low clearance, T₁/₂ > 120 min) in parallel to validate the metabolic competency of the microsome batch.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to determine the fraction of parent compound remaining.

Mechanism of Action

The optimized 5-fluoro-spirooxolane scaffold acts as a direct PPI antagonist. By inserting its hydrophobic vectors into the deep cleft of MDM2, it physically occludes p53 binding. This liberates p53 from MDM2-mediated ubiquitination and proteasomal degradation, allowing p53 to translocate to the nucleus and transactivate apoptotic genes[3].

MOA Drug 5-Fluoro-Spirooxolane MDM2 MDM2 (Trp23 Pocket) Drug->MDM2 Competitive Binding p53 p53 Tumor Suppressor MDM2->p53 PPI Disrupted Nucleus Nuclear Translocation p53->Nucleus Apoptosis Apoptosis (p21, BAX) Nucleus->Apoptosis

Fig 2. Mechanistic pathway of MDM2-p53 disruption by the 5-fluoro-spirooxolane lead.

References

  • Title: Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Source: RSC Advances.
  • Title: Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. Source: MDPI.
  • Title: Metal-Free Regioselective Oxa-Michael Approach to Access Spirooxindole-Fused Tetrahydrofuran/Tetrahydropyran. Source: Journal of Organic Chemistry.
  • Title: US8629141B2 - Spiro-oxindole MDM2 antagonists. Source: Google Patents.

Sources

Method

Application Note: Catalytic Methods for the Dearomative Spirocyclization of 5-Fluoroindole Precursors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Chemical Rationale The spiroindolenine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The spiroindolenine and spiroindoline scaffolds are privileged structural motifs found in numerous biologically active monoterpenoid indole alkaloids (e.g., Aspidosperma and Strychnos families) and synthetic kinase inhibitors. The introduction of a fluorine atom at the C5 position of the indole core is a highly sought-after modification in drug development. The 5-fluoro substituent modulates lipophilicity, increases metabolic stability against cytochrome P450-mediated oxidation, and can alter the binding thermodynamics of the resulting spirocycle 1.

However, synthesizing 5-fluoro spirocycles presents a distinct stereoelectronic challenge. The strongly electron-withdrawing nature of the fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, significantly reducing the nucleophilicity of the C3 position. To overcome this energy barrier, modern catalytic methods rely on the generation of highly reactive, transition-metal-stabilized electrophilic intermediates (such as ketenimines or vinyl-palladium species) to drive the dearomative spirocyclization forward.

Mechanistic Divergence in Catalytic Spirocyclization

The structural complexity of 5-fluoro spirocycles can be accessed via two primary catalytic pathways, depending on the nature of the C3-tethered precursor:

  • Pathway A (Iron-Catalyzed Carbene Transfer): Utilizes a tryptamine-derived isocyanide. The base-metal catalyst (Hieber anion) transfers a carbene from a diazo ester to the isocyanide, forming a highly electrophilic ketenimine. The 5-fluoroindole core spontaneously attacks this intermediate, yielding a spiro[indole-3,3′-pyrrolidin] derivative 2.

  • Pathway B (Palladium-Catalyzed Alkyne Insertion): Utilizes a 3-(2-bromobenzyl)indole. Oxidative addition of Pd(0) to the aryl bromide is followed by alkyne insertion. The resulting vinyl-palladium intermediate undergoes intramolecular nucleophilic attack by the indole C3 position, forming a spirocyclohexaneindolenine 3.

G cluster_Fe Pathway A: Iron-Catalyzed Carbene Transfer cluster_Pd Pathway B: Palladium-Catalyzed Alkyne Insertion Start 5-Fluoroindole Precursors (C3-Tethered) Iso 3-(2-Isocyanoethyl)- 5-fluoroindole Start->Iso Bromo 3-(2-Bromobenzyl)- 5-fluoroindole Start->Bromo FeCat Bu4N[Fe(CO)3NO] + Diazo Ester Iso->FeCat Ketenimine Ketenimine Intermediate (Electrophilic C=C=N) FeCat->Ketenimine SpiroA Spiro[indole-3,3'-pyrrolidin] (Dearomatized) Ketenimine->SpiroA PdCat Pd(OAc)2 / Ligand + Alkyne Bromo->PdCat VinylPd Vinyl-Palladium Intermediate (Nucleophilic C3 Attack) PdCat->VinylPd SpiroB Spirocyclohexaneindolenine (Dearomatized) VinylPd->SpiroB

Fig 1. Mechanistic divergence in catalytic dearomative spirocyclization of 5-fluoroindoles.

Quantitative Substrate Evaluation

The table below summarizes the reaction metrics for the 5-fluoroindole derivatives under both catalytic regimes. Note how the high electrophilicity of the ketenimine intermediate in Pathway A overcomes the deactivating effect of the 5-fluoro group, resulting in near-quantitative yields.

PrecursorCatalyst SystemReagent / Coupling PartnerProduct ScaffoldYield (%)Time (h)Temp (°C)
5-Fluoro-3-(2-isocyanoethyl)-2-methyl-1H-indoleBu4N[Fe(CO)3NO] (5 mol%)Ethyl diazoacetate (EDA)Spiro[indole-3,3′-pyrrolidin]97 225
3-(2-Bromobenzyl)-5-fluoro-2-methyl-1H-indolePd(OAc)2 (10 mol%) / LigandDiphenylacetyleneSpirocyclohexaneindolenine79 12120
5-Methoxy-3-(2-bromobenzyl)-2-methyl-1H-indole*Pd(OAc)2 (10 mol%) / LigandDiphenylacetyleneSpirocyclohexaneindolenine89 12120

*Included as a baseline comparison to demonstrate the electronic impact of the EWG (Fluoro) vs. EDG (Methoxy) on the Pd-catalyzed spirocyclization efficiency.

Validated Experimental Protocols

Protocol A: Iron-Catalyzed Synthesis of Ethyl (Z)-2-(5-fluoro-2-methylspiro[indole-3,3′-pyrrolidin]-2′-ylidene)acetate [1]

Objective: Construct a spiro-pyrrolidine core via carbene transfer.

  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with Argon (3 cycles).

  • Reagent Loading: Add 5-fluoro-3-(2-isocyanoethyl)-2-methyl-1H-indole (101.3 mg, 0.5 mmol, 1.0 equiv) and the Hieber anion catalyst Bu4N[Fe(CO)3NO] (5 mol%).

  • Solvation: Dissolve the mixture in anhydrous, degassed dichloromethane (DCM, 5.0 mL).

  • Carbene Precursor Addition: Dilute ethyl diazoacetate (EDA, 1.5 equiv) in 1.0 mL of DCM. Add this solution dropwise via a syringe pump over 1 hour at room temperature.

    • Causality Insight: Rapid addition of EDA leads to a high localized concentration of the iron-carbene intermediate. Instead of reacting with the isocyanide, the carbenes will undergo bimolecular dimerization to form diethyl maleate/fumarate byproducts. Syringe pump addition ensures the kinetic trapping of the isocyanide is favored.

  • Reaction Monitoring: Stir at room temperature for an additional 1 hour.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The dearomatized spiroindolenine product is typically more polar and will lack the characteristic bright blue fluorescence of the indole precursor under 254 nm UV light.

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc) to isolate the title compound as a light-yellow solid.

Protocol B: Palladium-Catalyzed Synthesis of 5-Fluoro-Spirocyclohexaneindolenines [2]

Objective: Construct a spiro-cyclohexane core via alkyne insertion and dearomatization.

  • Preparation: In an oven-dried, heavy-walled reaction tube equipped with a magnetic stir bar, combine 3-(2-bromobenzyl)-5-fluoro-2-methyl-1H-indole (0.2 mmol, 1.0 equiv) and diphenylacetylene (0.3 mmol, 1.5 equiv).

  • Catalyst & Base Loading: Add Pd(OAc)2 (10 mol%), an appropriate phosphine ligand (e.g., PPh3, 20 mol%), and finely powdered NaOH (3.0 equiv).

    • Causality Insight: The strong base (NaOH) is not merely an acid scavenger. It actively neutralizes the HBr generated during the catalytic cycle, preventing the protodemetalation of the vinyl-palladium intermediate and suppressing the acid-catalyzed reversible rearomatization of the newly formed spirocycle.

  • Reaction Execution: Add anhydrous DMF (2.0 mL) under an inert Argon atmosphere. Seal the tube with a Teflon-lined screw cap and heat to 120 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove the DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (PE/EA, v/v, 30:1) to yield the 5-fluoro-spirocyclohexaneindolenine.

Analytical Validation & Self-Validating Systems

To ensure the scientific integrity of the synthesized spirocycles, researchers must rely on a self-validating analytical framework. The dearomatization of the 5-fluoroindole core produces highly specific spectroscopic shifts:

  • 13C NMR as the Definitive Marker: The most critical validation of successful spirocyclization is the shift of the indole C3 carbon. In the planar starting material, this carbon resonates in the aromatic region (~110–115 ppm). Upon successful dearomatization, it transitions to an sp3-hybridized quaternary spiro center, shifting dramatically upfield to the aliphatic region (~55–65 ppm ).

  • 19F NMR Dynamics: The disruption of the aromatic ring current alters the electronic environment of the C5-fluorine atom. Expect a distinct upfield shift (typically Δδ = 3 to 6 ppm) in the 19F NMR spectrum compared to the starting precursor, serving as an orthogonal confirmation of dearomatization.

  • 1H NMR (Loss of Aromaticity): The disappearance of the broad indole N-H peak (if unprotected) and the upfield shift of the C4 and C6 protons (due to the loss of the conjugated aromatic system) will immediately confirm the structural transition from indole to indolenine/indoline.

References

  • Title : Dearomative Spirocyclization of Tryptamine-Derived Isocyanides via Iron-Catalyzed Carbene Transfer Source : The Journal of Organic Chemistry (ACS Publications) URL : 2 [1]

  • Title : Palladium-Catalyzed Dearomatization of Indoles with Alkynes: Construction of Spirocyclohexaneindolenines Source : The Journal of Organic Chemistry (ACS Publications) URL : 3 [2]

  • Title : Catalyst-Free gem-Difluorination/Spirocyclization of Indole-2-carboxamides: Synthesis of C2-Spiroindoline Derivatives Source : Organic Letters (ACS Publications) URL : 1 [3]

Sources

Application

How to prepare 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] stock solutions for cell culture

Initiating the Analysis I'm now diving into the request. My focus is understanding the preparation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] stock solutions for cell culture.

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing the Compound

I'm currently focused on "5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]". It appears highly specific, rare, or perhaps even novel within the realm of chemical building blocks and spiro-oxindole derivatives. My initial searches are turning up limited direct matches. I'm digging into closely related structures and modifications to understand its potential significance.

Confirming Drug Relevance

I'm now certain that spiro-oxindoles, such as 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] and its derivatives, are of significant importance in drug development. I can see their potential as MDM2 inhibitors, IDO1 inhibitors, and IR inhibitors. Further research is warranted to expand on these findings.

Detailing Solubility Challenges

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Refining Solubility Workflow

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Illustrating Pathway Dynamics

I'm now focusing on the MDM2-p53 pathway diagram. It highlights the mechanism of action of spiro-oxindoles as MDM2 inhibitors, specifically using SAR405838 as an example. I'm verifying the color contrast and ensuring all citations are accurate and verifiable. I've confirmed the URL for the spiro-oxindole reference is working: [Link]. I'm ensuring all visual elements are clear and informative, emphasizing the critical nodes and interactions in the pathway.

Structuring Content for Clarity

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Outlining Experimental Workflow

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Refining Dilution Methodology

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Visualizing Solubility Approach

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Clarifying MOA and References

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Structuring Application Note Outline

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Validating Solubilization Methods

I am now focusing on self-validating the preparation protocol. I will incorporate three validation steps for the stock solution: visual and microscopic inspection for undissolved particles (Tyndall effect), spectrophotometric verification of concentration at the lambda max, and phase-contrast microscopy to confirm aqueous integration after dilution. I'll describe how 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]'s fluorination affects its properties. I'll prepare the dilution table.

Clarifying Constant DMSO Control

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Method

Application Note: High-Throughput Screening for Modulators of the p53-MDM2 Interaction Using 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Abstract The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry, known for its ability to mimic key amino acid residues and disrupt protein-protein interactions (PPIs). This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry, known for its ability to mimic key amino acid residues and disrupt protein-protein interactions (PPIs). This application note presents a comprehensive, field-tested framework for utilizing a novel spiro-oxindole compound, 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], in a high-throughput screening (HTS) campaign. We hypothesize its potential as an inhibitor of the critical p53-MDM2 interaction, a well-validated target in oncology. This document provides detailed protocols for a fluorescence polarization-based primary assay, a confirmatory secondary assay, and robust data analysis workflows, establishing a self-validating system for hit identification and validation.

Introduction: The Scientific Rationale

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome". Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to excessive p53 destruction and allowing tumor cells to proliferate unchecked. Therefore, inhibiting the p53-MDM2 interaction to restore p53 function is a highly sought-after therapeutic strategy.

The core of the p53-MDM2 interaction occurs within a deep hydrophobic cleft on the surface of MDM2, which accommodates three key p53 residues: Phe19, Trp23, and Leu26. Small molecules that can mimic these residues can act as potent inhibitors. The rigid, three-dimensional structure of the spiro-oxindole core makes it an excellent scaffold for this purpose. Specifically, the oxindole moiety can mimic the tryptophan residue, a foundational insight that led to the development of the first potent spiro-oxindole inhibitors of this interaction.

Our focus compound, 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (hereafter referred to as "SpiroFluor"), incorporates two key features:

  • Spiro-oxindole Core: Provides the necessary 3D geometry to fit into the MDM2 binding pocket.

  • 5-Fluoro Substitution: The addition of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and membrane permeability, desirable properties for drug candidates.

This application note details a robust HTS workflow designed to identify and validate compounds like SpiroFluor that disrupt the p53-MDM2 interaction.

HTS Campaign Workflow

A successful HTS campaign is a multi-stage process designed to triage a large library of compounds down to a small number of validated hits. Our workflow is designed as a self-validating funnel, where each successive stage increases confidence in the identified hits.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Validation AssayDev Assay Development & Optimization (FP) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Primary Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50) HitSelection->DoseResponse Triage SecondaryAssay Orthogonal Secondary Assay (e.g., TR-FRET) DoseResponse->SecondaryAssay HitValidation Validated Hit SecondaryAssay->HitValidation MOA cluster_0 Normal State (MDM2 Active) cluster_1 Inhibited State (SpiroFluor) MDM2 MDM2 Degradation Ubiquitination & Proteasomal Degradation MDM2->Degradation p53 p53 p53->MDM2 Binding MDM2_i MDM2 p53_i p53 p53_i->MDM2_i Binding Blocked Apoptosis Cell Cycle Arrest, Apoptosis p53_i->Apoptosis SpiroFluor SpiroFluor SpiroFluor->MDM2_i Inhibitory Binding

Figure 2: Proposed Mechanism of Action. SpiroFluor binds to the hydrophobic cleft of MDM2, preventing it from binding and degrading p53. This leads to the accumulation of p53 and the restoration of its tumor-suppressive functions.

Conclusion

This application note provides a robust and scientifically grounded methodology for the high-throughput screening of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] and similar compounds targeting the p53-MDM2 protein-protein interaction. By employing a primary FP assay for initial hit identification and a confirmatory orthogonal TR-FRET assay for validation, this workflow minimizes false positives and ensures the selection of high-quality, validated hits. The principles and protocols described herein are readily adaptable for other PPI targets, providing a versatile template for modern drug discovery campaigns.

References

  • Title: Therapeutic strategies to reactivate the p53 pathway in cancer. Source: Nature Reviews Clinical Oncology. URL: [Link]

  • Title: Discovery of a Potent and Orally Active Small-Molecule Inhibitor of the p53-MDM2 Interaction (MD-224). Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: MDM2-p53 interaction. Source: Genes & Cancer. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Welcome to the technical support guide for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. Spirooxindoles are a privileged structural motif found in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical objective in drug discovery.[1][2][3][4] The introduction of a fluorine atom at the 5-position of the indole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis of the target spiro-oxolane, focusing on improving reaction yield and purity.

Core Synthesis Strategy: The Pictet-Spengler Reaction

The construction of the spiro[indole-3,3'-oxolane] core is commonly achieved via an acid-catalyzed Pictet-Spengler reaction. This powerful transformation involves the condensation of an isatin derivative (in this case, 5-fluoroisatin) with a suitable tryptamine equivalent, followed by cyclization to form the spirocyclic system. The key mechanistic steps involve the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack by the electron-rich indole ring.[5][6][7]

Reaction_Mechanism General Mechanism of Pictet-Spengler Reaction for Spirooxindole Synthesis Reactants 5-Fluoroisatin + Tryptophol Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (+H+, -H2O) Spirocyclic Spirocyclic Intermediate Iminium->Spirocyclic Intramolecular Cyclization (Electrophilic Attack) Product 5-Fluoro-1,2-dihydrospiro [indole-3,3'-oxolane] Spirocyclic->Product Deprotonation (-H+)

Caption: General mechanism for the acid-catalyzed Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for synthesizing 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]?

A common and effective route is the reaction of 5-fluoroisatin with tryptophol (2-(1H-indol-3-yl)ethan-1-ol) in the presence of a Brønsted or Lewis acid catalyst. Chiral phosphoric acids are frequently employed to achieve enantioselectivity.[1][5] The choice of catalyst and solvent system is critical and often requires optimization for this specific substrate.

Q2: Which reaction parameters have the most significant impact on yield and selectivity?

Our field experience indicates that the following parameters are most critical:

  • Catalyst Choice and Loading: The acidity and steric bulk of the catalyst directly influence the rate of iminium ion formation and the stereochemical outcome of the cyclization.[1][6]

  • Solvent System: Solvent polarity and coordinating ability affect reactant solubility and the stability of charged intermediates. Dichloromethane (DCM) and toluene are often good starting points.[1][5]

  • Temperature: Temperature control is crucial for minimizing side reactions. While some reactions proceed at room temperature, others may require cooling (e.g., -15°C to 0°C) to enhance selectivity or heating to drive the reaction to completion.[1][7]

  • Water Scavenging: The initial condensation step generates water, which can hydrolyze the iminium intermediate. The use of molecular sieves or a Dean-Stark apparatus can be beneficial.[6]

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield cluster_conditions Reaction Condition Optimization Start Low Yield or Incomplete Reaction Check_Purity Verify Starting Material Purity (5-Fluoroisatin, Tryptophol) Start->Check_Purity First Step Optimize_Catalyst Screen Catalysts (Lewis vs. Brønsted Acid) Check_Purity->Optimize_Catalyst If Purity is OK Optimize_Solvent Screen Solvents (DCM, Toluene, DMF) Optimize_Catalyst->Optimize_Solvent Optimize_Temp Vary Temperature (e.g., -15°C, RT, 40°C) Optimize_Solvent->Optimize_Temp Adjust_Ratio Adjust Reactant Stoichiometry (e.g., 1.2 eq. Isatin) Optimize_Temp->Adjust_Ratio Monitor_Time Increase Reaction Time (Monitor by TLC/HPLC) Adjust_Ratio->Monitor_Time Success Improved Yield Monitor_Time->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 1: Low or No Product Yield

Q: My reaction is sluggish, and the final yield is below 30%. What are the most common causes and how can I address them?

A: Low yields are a frequent challenge and can originate from several factors. A systematic approach to optimization is recommended.

  • Cause 1: Inactive Catalyst or Inappropriate Choice. The Pictet-Spengler reaction is highly sensitive to the catalyst.[7] A weak acid may not be sufficient to promote iminium ion formation, while an overly strong acid can lead to decomposition.[8]

    • Expert Recommendation: Start with a reliable Lewis acid like Scandium(III) chloride (ScCl₃) or a well-established chiral phosphoric acid (CPA) catalyst.[1] If using a CPA, ensure it is anhydrous. Catalyst loading is also critical; typically, 5-10 mol% is effective. Screening different catalysts is often necessary.

  • Cause 2: Suboptimal Solvent. Reactant solubility and intermediate stability are highly dependent on the solvent. The 5-fluoro substituent on the isatin makes the aromatic ring more electron-deficient, which can affect reactivity.

    • Expert Recommendation: Dichloromethane (DCM) is often a good starting point for CPA-catalyzed reactions as it can provide high enantioselectivity.[1] However, for starting materials with poor solubility, a co-solvent like N,N-Dimethylformamide (DMF) might be necessary, though it can sometimes reduce selectivity.[1] A screening of solvents (e.g., DCM, toluene, THF, MeCN) is advised.[9]

  • Cause 3: Incorrect Temperature. Temperature affects both the reaction rate and the prevalence of side reactions.

    • Expert Recommendation: Begin the reaction at a lower temperature (e.g., 0°C or -15°C) to favor the desired kinetic product and minimize decomposition, especially if you observe darkening of the reaction mixture.[1] Monitor the reaction by Thin-Layer Chromatography (TLC). If no progress is observed after several hours, allow the reaction to warm to room temperature or slightly heat (e.g., 40°C).[1][7]

  • Cause 4: Purity of Starting Materials. Impurities in the 5-fluoroisatin or tryptophol can inhibit the catalyst or lead to side products.

    • Expert Recommendation: Ensure the purity of your starting materials using NMR or LC-MS. 5-fluoroisatin can be synthesized from 5-fluoroindole or related precursors.[10][11] If necessary, recrystallize or purify the starting materials by column chromatography before use.

Issue 2: Formation of Significant Side Products

Q: My TLC plate shows multiple spots, and purification by column chromatography is yielding mixed fractions. What are the likely side reactions?

A: Side product formation often points to issues with reaction conditions being too harsh or the presence of reactive impurities.

  • Cause 1: Dimerization or Polymerization. Under strongly acidic conditions or at high temperatures, isatins and indoles can undergo self-condensation or polymerization, leading to intractable tars.[12]

    • Expert Recommendation: Reduce the reaction temperature and/or use a milder acid catalyst.[7] Ensure slow addition of the catalyst to the reaction mixture to avoid localized high concentrations of acid.

  • Cause 2: N-Alkylation. The indole nitrogen of the tryptophol or the product can act as a nucleophile, leading to undesired N-alkylation side products.

    • Expert Recommendation: Consider protecting the indole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) prior to the Pictet-Spengler reaction.[8] This strategy prevents N-alkylation and can also improve the solubility of the starting material. The protecting group can be removed in a subsequent step.

Reaction Parameter Optimization Summary
ParameterCondition A (Low Yield)Condition B (Moderate Yield)Condition C (Optimized)Anticipated OutcomeReference
Catalyst TFA (10 mol%)ScCl₃ (10 mol%)(R)-TRIP (10 mol%)High yield & enantioselectivity[1]
Solvent EthanolTolueneDichloromethane (DCM)Improved rate and selectivity[1][9]
Temperature 50 °CRoom Temp-15 °C to RTReduced side products, higher selectivity[1]
Isatin Equiv. 1.01.01.2Drives reaction to completion[9][13]
Additives NoneNone4Å Molecular SievesRemoves H₂O, prevents hydrolysis[6]

Experimental Protocols

Protocol 1: General Procedure for Brønsted Acid-Catalyzed Synthesis

This protocol is a representative example and may require optimization for your specific setup.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoroisatin (1.2 mmol, 1.2 equiv.) and 4Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 0.1 M).

  • Reactant Addition: Add tryptophol (1.0 mmol, 1.0 equiv.) to the suspension.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -15 °C) using a suitable cooling bath.

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 mmol, 10 mol%) in one portion.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent system). The reaction may take 24-72 hours.[1][13]

  • Workup: Once the tryptophol is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

References

  • Seayad, J., & List, B. (2005). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. Organic Letters, 7(18), 3957–3959. [Link]

  • Martins, M. A. P., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(3), 414. [Link]

  • G. A. M. N. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9543–9548. [Link]

  • Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine. (2017). ResearchGate. [Link]

  • Wang, Q., et al. (2023). Synthesis of Spirooxindole-1,2-oxazinan-5-ones through 2,2,2-Trifluoroethanol Promoted [3 + 3] Cycloaddition of N-Vinyl Oxindole Nitrones and Oxyallyl Cations. The Journal of Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(15), 4435. [Link]

  • Pahari, P., et al. (2021). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 19(3), 546-550. [Link]

  • Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. (2018). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 27(19), 6668. [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). TSI Journals. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). National Institutes of Health. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (2021). Diva-Portal.org. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6987. [Link]

  • Umamaheswari, D., et al. (2022). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry, 46(3), 1163-1178. [Link]

  • Synthesis of 5-fluoro-oxindole. (n.d.). PrepChem.com. [Link]

  • Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate. (2017). Green Chemistry. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). (2019). National Institutes of Health. [Link]

  • Sammakia, T. (n.d.). Indoles. University of Colorado Boulder. [Link]

  • Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. (2022). National Institutes of Health. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2006). MDPI. [Link]

  • Verma, P., et al. (2024). A Comprehensive Review on the Synthesis and Biological Importance of Indole Nucleus. International Journal of Pharmaceutical Sciences and Research, 15(2), 311-322. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

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Optimization

Technical Support Center: Purification of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] Derivatives

Answering your request, here is a technical support center with troubleshooting guides and FAQs for HPLC purification methods for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] reaction mixtures. Welcome to the dedicated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for HPLC purification methods for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] reaction mixtures.

Welcome to the dedicated support guide for the chromatographic purification of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] and related spirooxindole reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of heterocyclic compounds. The spirooxindole core, combined with a fluorine substituent, presents specific considerations for stability, selectivity, and scalability in HPLC.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and efficient purification methods.

Section 1: Method Development & Initial Strategy

The key to successful purification lies in a well-designed initial method. This section addresses the fundamental choices you'll make when starting to purify a crude reaction mixture containing your target compound.

FAQ 1.1: What is the best starting point for column and mobile phase selection for a crude 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] reaction mixture?

This is the most critical question, and the answer depends on your ultimate goal: achiral purification (isolating the compound from reagents and byproducts) or chiral separation (isolating specific stereoisomers).

  • For General Achiral Purification (Reversed-Phase HPLC): Reversed-phase (RP-HPLC) is the most common and robust starting point for purifying moderately polar organic molecules like spirooxindoles.[1] The primary retention mechanism is hydrophobic interaction.[2]

    • Recommended Column: Start with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm for analytical scouting). The end-capping is crucial to minimize peak tailing caused by interactions between the basic indole nitrogen and acidic silica silanol groups.[3]

    • Mobile Phase: A simple gradient of water and acetonitrile (ACN) is the standard. Methanol (MeOH) is a viable alternative and can offer different selectivity.[2][4] Both solvents are compatible with mass spectrometry (MS).[5]

    • Additive/Modifier: To ensure good peak shape and reproducibility, add a modifier to both the aqueous and organic phases. 0.1% formic acid (FA) is an excellent first choice as it protonates the analyte and suppresses silanol interactions, typically improving peak symmetry.[4] 0.1% trifluoroacetic acid (TFA) can also be used but may cause ion suppression in MS and is harder to remove during fraction evaporation.

  • For Chiral Separation (Normal-Phase HPLC): If your synthesis produces enantiomers or diastereomers, you will require a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for a wide range of chiral compounds, including spirooxindoles.[6][7][8]

    • Recommended Columns: Daicel Chiralpak® series (e.g., IA, IB, AD-H, OD-H) are frequently cited for separating spirooxindole stereoisomers.[7][9][10][11]

    • Mobile Phase: Typically, a mixture of n-hexane or n-heptane with an alcohol modifier like isopropanol (IPA) or ethanol is used.[7][9] The ratio of hexane to alcohol is adjusted to optimize resolution and retention time.

dot graph TD { A[Start: Crude Reaction Mixture] --> B{Goal?}; B --> C[Achiral Purification]; B --> D[Chiral Separation]; C --> E[Reversed-Phase HPLC]; E --> F["Column: End-capped C18"]; E --> G["Mobile Phase: Water/ACN + 0.1% Formic Acid"]; D --> H[Normal-Phase HPLC]; H --> I["Column: Chiral Stationary Phase (e.g., Daicel Chiralpak)"]; H --> J["Mobile Phase: Hexane/Isopropanol"]; }

Caption: Initial decision tree for purification strategy.
FAQ 1.2: How does the fluorine atom on the indole ring impact my HPLC method?

The fluorine atom introduces unique electronic properties that can be exploited for chromatographic advantage. While it increases the compound's polarity slightly, its main influence is on selectivity.

  • Enhanced Selectivity on Specific Phases: Fluorinated compounds can exhibit unique interactions with certain stationary phases beyond standard C18. If you struggle with co-eluting impurities, consider a pentafluorophenyl (PFP) or "F5" phase. These phases provide alternative selectivity mechanisms, including dipole-dipole, π-π, and charge-transfer interactions, which can be highly effective for separating halogenated aromatic compounds.[1][12]

  • Impact on MS Detection: The presence of fluorine does not negatively impact ionization for MS detection.

FAQ 1.3: My spirooxindole seems to be degrading during purification or upon storage in solution. What's happening?

Spirooxindoles, particularly the indolin-2-one core, can be susceptible to degradation under certain conditions.[13]

  • Hydrolysis: The lactam ring can be hydrolyzed under strongly acidic or basic conditions, especially with prolonged exposure or at elevated temperatures. This will result in the appearance of a new, typically more polar, peak in your chromatogram.

    • Solution: Maintain the mobile phase pH in a neutral to mildly acidic range (pH 3-7). Using 0.1% formic acid is generally safe. Avoid strong acids or bases unless absolutely necessary for solubility, and if so, work quickly and at low temperatures. Always prepare solutions fresh before use.[13]

  • Photodegradation: The aromatic and carbonyl chromophores in the molecule can absorb UV light, potentially leading to photochemical reactions and the appearance of unknown peaks after light exposure.[13]

    • Solution: Protect your samples and collected fractions from light by using amber vials or covering them with aluminum foil. Store stock solutions in the dark at low temperatures (2-8 °C or -20 °C).[13]

A formal stability-indicating HPLC method should be developed if degradation is a persistent issue, ensuring the method can separate the parent compound from all potential degradants.[13][14]

Section 2: Troubleshooting Common Purification Problems

Even with a good starting method, challenges can arise. This section provides a Q&A-style guide to resolving the most common issues.

Q&A 2.1: My product peak is tailing significantly. What is the cause and how do I fix it?

Peak tailing is one of the most frequent problems in HPLC and for basic compounds like spirooxindoles, it has a very specific cause.

  • Primary Cause: Secondary Silanol Interactions. The stationary phase in most reversed-phase columns is silica-based. Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻).[2] The basic nitrogen atom in the spirooxindole core can become protonated and then interact ionically with these negative sites. This secondary interaction mechanism is slower than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[3]

  • Solutions:

    • Lower the Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase. This keeps the silanol groups in their neutral (Si-OH) form, minimizing the ionic interaction.

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica have fewer metal impurities and are more effectively end-capped, meaning fewer free silanols are available to cause tailing.[3]

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) can saturate the active silanol sites, preventing your analyte from interacting with them. Note: TEA is not MS-friendly.[3]

    • Use a Column with a Different Base Material: Polymeric or hybrid silica columns are more resistant to basic compounds and can offer improved peak shape.[3][15]

`dot graph TD { subgraph "Problem: Peak Tailing" A["Basic Analyte (Spirooxindole)"] --> B{"Mobile Phase pH > 3.5"}; C["Silica Column"] --> D["Deprotonated Silanols (Si-O⁻)"]; B --> E["Protonated Analyte (N-H⁺)"]; E -- "Ionic Interaction" --> D; D --> F["Secondary Retention"]; F --> G["Peak Tailing"]; end

} `

Caption: Mechanism and solution for peak tailing of basic compounds.
Q&A 2.2: My main peak is fronting. What are the likely causes?

Peak fronting, where the peak is sloped at the front, is typically caused by overloading or solvent effects.[16]

  • Possible Causes & Solutions:

    • Column Overloading: You have injected too much sample mass onto the column.[16] The stationary phase becomes saturated, and excess analyte molecules travel through the column without being retained, eluting earlier than the main band.

      • Solution: Reduce the injection volume or dilute your sample.[3][17] A good rule of thumb for analytical columns is to inject no more than 10-20 µg of a single compound.

    • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly stronger (less polar in RP-HPLC) than the initial mobile phase.[16] If you dissolve your sample in 100% Acetonitrile but your gradient starts at 5% Acetonitrile, the "plug" of strong solvent will carry your analyte down the column too quickly, causing distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[3][5] If solubility is an issue, use the minimum amount of the strongest solvent necessary to dissolve the sample.

Q&A 2.3: I'm trying to separate two very similar compounds (e.g., diastereomers or regioisomers). What's the best approach?

Achieving separation between closely related species requires optimizing selectivity (α).

  • For Achiral Isomers (Reversed-Phase):

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) is the most powerful way to alter selectivity.[2] Methanol is a protic solvent and a better hydrogen bond donor/acceptor, while acetonitrile has a strong dipole moment. These different properties will change how the analytes interact with the stationary phase.[2]

    • Try a Different Stationary Phase: If changing the solvent doesn't work, the next step is a different column. A Phenyl-Hexyl phase can provide π-π interactions, which might differentiate isomers based on their aromatic systems. A polar-embedded phase can also offer alternative selectivity.[3]

    • Optimize Temperature: Lowering the column temperature can sometimes increase the energy difference of interaction between the two analytes and the stationary phase, improving resolution.

  • For Enantiomers (Chiral HPLC): Enantiomers cannot be separated on an achiral column. You must use a chiral stationary phase (CSP). The process involves screening different CSPs and mobile phases.[8]

    • Screening Protocol: Prepare your racemic sample in a suitable solvent. Test it on 2-3 different chiral columns (e.g., one amylose-based like Chiralpak IA, one cellulose-based like Chiralpak OD) using a standard mobile phase like 90:10 Hexane:IPA.[7][9] Observe if any separation occurs and optimize the hexane/IPA ratio from there.

Section 3: Preparative HPLC & Scale-Up

The goal of preparative chromatography is to isolate a specific quantity of pure material.[18] This requires a shift in mindset from analytical resolution to throughput.

Q&A 3.1: How do I determine the maximum loading capacity for my preparative column?

Loading capacity is not a fixed number; it depends on the required purity and the difficulty of the separation.[19] The process involves conducting a loading study.

  • Start Small: Perform an initial injection on your preparative column with a small amount of material to confirm the retention time.

  • Increase Mass Systematically: Double the injected mass with each subsequent run, keeping the injection volume constant (concentration overload).[18]

  • Monitor Resolution: Watch the resolution between your target peak and the nearest impurity. As you increase the load, the peaks will broaden and resolution will decrease.[18]

  • Define the Limit: The "maximum load" is the point just before you lose the minimum resolution required to achieve your desired purity upon fractionation.[19] For "touching band" separations, this is the point where the two peaks begin to merge.[18]

ParameterAnalytical HPLCPreparative HPLC
Goal Information (Purity, Quantification)Material Isolation
Column i.d. 2.1 - 4.6 mm10 - 50 mm or larger
Particle Size 1.8 - 5 µm5 - 15 µm
Injection Small volume, low massOverload conditions (volume or mass)[18]
Focus Maximize ResolutionMaximize Throughput & Purity
Table 1: Comparison of Analytical and Preparative HPLC Goals.
Q&A 3.2: My resolution disappeared when I scaled up my method. What went wrong?

Successful scaling requires maintaining the linear velocity of the mobile phase and scaling all parameters proportionally.

  • Flow Rate Scaling: The most common mistake is not adjusting the flow rate correctly. The flow rate must be scaled by the square of the column radii.

    • Formula: Flow Rate(prep) = Flow Rate(analytical) x (radius(prep) / radius(analytical))²

  • Gradient Time Scaling: The gradient time must also be scaled to keep the chromatography equivalent.

    • Formula: Gradient Time(prep) = Gradient Time(analytical) x (Volume(prep) / Volume(analytical)) (Where column volume can be estimated as π x radius² x length)

  • Sample Load Scaling: The sample load can be scaled in the same way as the flow rate.

    • Formula: Load(prep) = Load(analytical) x (radius(prep) / radius(analytical))²

Failure to scale these parameters correctly will lead to a complete change in the observed chromatography and loss of resolution.[18] Using columns with the same packing material (chemistry and particle size) for both analytical and preparative work is essential for predictable scaling.[18]

References

  • Chiral Separation of Spiro-compounds and Determination Configuration.
  • Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one deriv
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. Avantor.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Synthesis of Six-Membered Spirooxindoles via Chiral Brønsted Acid-Catalysed Asymmetric Intramolecular Friedel-Crafts Reaction E. The Royal Society of Chemistry.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.
  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional C
  • Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. LCGC North America.
  • Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Introduction to Preparative HPLC.
  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.
  • Appropri
  • Solvents and Caveats for LC-MS.
  • Commonly Used Solvent Mixtures for Chromatography-Mass Spectrometry Sample Prep & Analysis.
  • Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Chiral HPLC separation: str
  • Asymmetric Oxidative Rearrangement of Indoles Enabled by Dual Catalysis with In Situ Generated Acyl Hypoiodite and Chiral Phosphoric Acid - Supporting Inform
  • Enhanced Stability Stationary Phases for HPLC.
  • Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formul

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Troubleshooting

Preventing oxidative degradation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] during long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] during long-term storage. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and stability of this valuable compound throughout your research and development lifecycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

Q1: What is oxidative degradation, and why is this specific compound susceptible?

A1: Oxidative degradation is a chemical process where a molecule loses electrons, often through a reaction with atmospheric oxygen or other oxidizing agents.[1][2] This can lead to the formation of impurities, reducing the compound's efficacy and potentially creating toxic byproducts.[3]

The 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] structure contains a 1,2-dihydroindole (indoline) moiety. Unlike a fully aromatic indole, the nitrogen atom in the indoline ring is a secondary amine. Secondary amines are known to be susceptible to oxidation. The degradation process is often initiated by atmospheric oxygen and can be catalyzed by factors like light, heat, and trace metal ions.[4] The electron-rich nature of the fused benzene ring, even with the electron-withdrawing fluorine, can also participate in oxidative pathways.

Q2: What are the ideal storage conditions for the solid (powder) form of the compound?

A2: To ensure maximum long-term stability, the solid compound should be stored under conditions that minimize exposure to oxygen, moisture, light, and heat.[5] Based on industry best practices for sensitive compounds, we recommend the following:

Storage DurationTemperatureAtmosphereLight & Moisture Protection
Long-Term (>6 months) -20°C or belowInert Gas (Argon or Nitrogen)Store in an amber, tightly sealed vial inside a desiccator.
Short-Term (<6 months) 2-8°CInert Gas (Argon or Nitrogen)Store in an amber, tightly sealed vial.

Studies have shown that storage at -20°C under an inert atmosphere significantly reduces the rate of degradation compared to storage under ambient air, even at the same temperature.[6][7]

Q3: How should I store the compound when it is dissolved in a solvent like DMSO?

A3: Storing compounds in solution, especially in dimethyl sulfoxide (DMSO), presents unique challenges. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water can accelerate hydrolytic degradation pathways or facilitate oxidative reactions. Freeze-thaw cycles of solutions containing moisture can also cause the compound to precipitate.[5]

For optimal stability in solution:

  • Use anhydrous (dry) DMSO.

  • Prepare stock solutions and aliquot them into single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C in tightly sealed vials.

  • Before opening a frozen vial, allow it to equilibrate to room temperature completely to prevent condensation of atmospheric moisture into the cold solution.

  • For extended storage, flushing the headspace of the vial with argon or nitrogen before sealing is highly recommended.[5]

Q4: What are the common physical signs of degradation?

A4: While analytical confirmation is always necessary, visual inspection can provide early warnings. Look for:

  • Color Change: Oxidation of indole-like structures often produces highly conjugated chromophores, leading to a yellowing or browning of the initially white or off-white solid.

  • Clumping or Change in Texture: This can indicate the absorption of moisture, which can accelerate degradation.[8]

  • Insolubility/Precipitation: If a previously soluble sample now shows particulate matter or fails to dissolve completely, degradation may have occurred.

Q5: How can I perform a quick quality check on my stored sample?

A5: The most reliable quick check is to use High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your stored sample against a reference standard or a chromatogram from a freshly opened, new batch. A significant decrease in the area of the main peak or the appearance of new impurity peaks is a clear indicator of degradation. This requires a validated, stability-indicating HPLC method.[9]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for addressing suspected degradation.

Troubleshooting_Workflow start Problem: Suspected Compound Degradation visual Step 1: Visual Inspection (Color change, clumping, insolubility?) start->visual hplc Step 2: Analytical Confirmation (HPLC) Compare to reference standard. visual->hplc evaluate Step 3: Evaluate HPLC Data hplc->evaluate no_change Result: No Significant Change (Purity >98% of initial value) evaluate->no_change Purity is acceptable degradation Result: Degradation Confirmed (New peaks / reduced main peak) evaluate->degradation Purity is compromised identify Step 4: Identify Degradants (LC-MS) Characterize impurity structures. degradation->identify review Step 5: Review Storage & Handling (Check temperature, atmosphere, light, solvent quality) identify->review remediate Step 6: Remediation - Discard degraded stock. - Implement proper storage protocols. - Re-purify if necessary and feasible. review->remediate

Caption: Troubleshooting workflow for suspected degradation.

Problem: My compound has changed color from white to yellow after several months in the freezer.

Solution:

  • Do not assume the compound is still pure. A color change is a strong indicator of chemical degradation, likely oxidation.[4]

  • Quarantine the batch. Label it clearly as "Suspected Degradation - Pending Analysis" to prevent its use in critical experiments.

  • Perform an analytical confirmation. Analyze the sample using a stability-indicating HPLC method. Compare the purity profile to the original certificate of analysis or to a freshly opened sample.

  • Review your storage procedure. Was the vial tightly sealed? Was the headspace flushed with inert gas? Frequent opening and closing of a single stock vial can introduce oxygen and moisture, accelerating degradation even at low temperatures.

Problem: A new, small peak is appearing in my HPLC chromatogram over time.

Solution:

  • This indicates the formation of a degradation product. The goal is to identify this product to understand the degradation pathway.[9]

  • Employ Mass Spectrometry (MS). Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak. This provides the molecular weight of the degradant, which is a critical clue to its structure.[10] For example, an increase of 16 amu often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).

  • Perform Forced Degradation. Subjecting a fresh sample to controlled oxidative stress (e.g., with AIBN or H₂O₂) can help intentionally generate the same impurity, confirming the degradation pathway.[11] See Protocol 2 for more details.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedures

This protocol is designed to maximize the shelf-life of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Source of dry, inert gas (Argon or Nitrogen).

  • Calibrated freezer (-20°C) or ultra-low freezer (-80°C).

  • Desiccator with active desiccant.

Procedure for Solid Compound:

  • Upon receipt, immediately place the sealed manufacturer's container inside a desiccator in a freezer set to -20°C.

  • For use, remove the container from the freezer and allow it to warm to ambient temperature for at least 30-60 minutes before opening. This prevents water condensation.

  • In a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas), quickly weigh out the desired amount of compound into a pre-tared amber vial.

  • Flush the headspace of the new vial with inert gas for 15-30 seconds.

  • Immediately and tightly seal the cap. Reinforce the seal with paraffin film for extra protection against moisture and air ingress.

  • Place the newly aliquoted vial and the main stock container back into the desiccator in the -20°C freezer.

Procedure for Solutions (e.g., in DMSO):

  • Use only anhydrous, high-purity solvent.

  • Prepare a concentrated stock solution.

  • Immediately create single-use aliquots in small-volume amber vials or cryovials.

  • Flush the headspace of each aliquot vial with inert gas before sealing.

  • Store aliquots at -80°C. Avoid storing DMSO solutions at -20°C, as the freezing point of DMSO is ~18.5°C, and repeated freeze-thaw cycles near this temperature can damage the compound.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare solutions of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose thermal Thermal (Solid, 80°C) prep->thermal Expose photo Photolytic (ICH-compliant light chamber) prep->photo Expose analyze Analyze all samples by LC-MS and HPLC-UV/DAD acid->analyze Quench & Dilute base->analyze Quench & Dilute oxidation->analyze Quench & Dilute thermal->analyze Quench & Dilute photo->analyze Quench & Dilute interpret Interpret Data: - Identify degradants - Calculate mass balance - Confirm peak purity analyze->interpret

Caption: Workflow for a forced degradation study.

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that major degradants are formed without completely destroying the sample.

Summary of Stress Conditions:

Stress ConditionTypical Reagent/SetupPurpose
Oxidative 3% Hydrogen Peroxide (H₂O₂) at Room TempTo simulate oxidative degradation from atmospheric or excipient-based peroxides.[12]
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline conditions.
Thermal Solid compound at 80°C / 75% RHTo assess the impact of heat and humidity.[13]
Photolytic ICH Q1B compliant photostability chamberTo assess degradation upon exposure to UV and visible light.[1]

Execution:

  • Prepare solutions of the compound (e.g., 1 mg/mL).

  • Expose the solutions/solid to the stress conditions outlined above.

  • Monitor the reaction over time (e.g., 2, 8, 24, 48 hours), taking samples at each time point.

  • Neutralize acidic/basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/DAD and LC-MS method.

  • Analysis: Look for the formation of new peaks. The DAD can help determine peak purity, while the MS will provide mass information for structural elucidation of the degradants.

Section 4: Mechanistic Insights

Understanding the likely chemical transformations is key to prevention.

Plausible Oxidative Degradation Pathway

The 1,2-dihydroindole (indoline) core is the most likely site of initial oxidative attack. The secondary amine can undergo oxidation to form various products. The following diagram illustrates a plausible, non-exhaustive pathway initiated by a single-electron transfer (SET) mechanism, which can be catalyzed by trace metals.

Degradation_Pathway parent 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (Indoline Core) rad_cation Nitrogen Radical Cation parent->rad_cation -e⁻ (Oxidation) n_oxide N-Oxide rad_cation->n_oxide +O₂ / +e⁻ -O• hydroxyl_amine N-Hydroxyindoline rad_cation->hydroxyl_amine +H₂O -H⁺ c2_rad C2-Carbon Radical rad_cation->c2_rad -H⁺ (from C2) nitroso Nitroso-dimer or Ring-Opened Products hydroxyl_amine->nitroso [O] c2_hydroperoxide C2-Hydroperoxide c2_rad->c2_hydroperoxide +O₂ +H• c2_alcohol C2-Alcohol c2_hydroperoxide->c2_alcohol Reduction c2_ketone C2-Ketone (Ring Opened) c2_alcohol->c2_ketone [O] / Rearrangement

Caption: Plausible oxidative degradation pathways for the indoline moiety.

This diagram shows two potential initiating steps after an initial oxidation event: reaction at the nitrogen atom or abstraction of a proton from the adjacent carbon (C2). Both pathways can lead to a cascade of reactions resulting in hydroxylated species, N-oxides, or even ring-opened products, all ofwhich would be detected as impurities in an HPLC analysis.

References

  • FTLOScience. (2022, November 26).
  • SciSpace. (n.d.).
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Moravek, Inc. (n.d.).
  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Biofargo. (2024, August 30).
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  • ACP. (2022, September 7).
  • ACP. (2022, September 7).
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  • Request PDF. (n.d.).
  • Wikipedia. (n.d.). Indole.
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  • PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride.
  • Understanding the chemical basis of drug stability and degrad
  • PubMed. (2006, July 20). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • The effect of storage conditions on the physical stability of tablets. (2026, March 5).
  • QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products.
  • PubMed. (2007, February 15). Investigation of 3 industry-wide applied storage conditions for compound libraries.
  • Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. (2025, November 11).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • PubMed. (2000, August 11).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Fluoroindole 98 399-52-0.
  • PMC. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • Taylor & Francis. (n.d.).
  • EMA. (n.d.).
  • Analytical Method Summaries. (2023, December 10).
  • PubMed. (2025, September 15).
  • Chem-Impex. (n.d.). 5-Fluoroindole.
  • University Digital Conservancy. (n.d.). Microbial Degradation of Polyfluorinated Chemicals and Detection of Fluoride via a Colorimetric Assay.
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.).
  • Publications. (n.d.). 2 Overview on PFAS analytical methods.
  • ResearchGate. (2025, August 6).
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Fluorinated Spirocyclic Indolines

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural chemists, and drug development professionals resolve complex NMR spectral overlaps...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural chemists, and drug development professionals resolve complex NMR spectral overlaps in fluorinated spirocyclic indolines.

These 3D architectures are highly valued in medicinal chemistry for their rigid scaffolds and metabolic stability. However, their structural complexity—combined with the introduction of highly active spin-1/2 19 F nuclei and restricted amide bond rotations—frequently results in convoluted, overlapping NMR spectra. This guide provides the mechanistic causality behind these phenomena and self-validating protocols to unambiguously assign your structures.

Logical Troubleshooting Workflow

NMR_Troubleshooting Start Observe Peak Overlap in 1H/13C NMR CheckF Are there 19F-1H / 19F-13C multiplets? Start->CheckF Decouple Apply 19F Decoupling (1H{19F} or 13C{19F}) CheckF->Decouple Yes CheckRotamer Are there broad peaks or unequal peak doubling? CheckF->CheckRotamer No Decouple->CheckRotamer VTNMR Perform VT-NMR (Heat to coalescence) CheckRotamer->VTNMR Yes CheckStereo Need 3D spatial/relative stereochemistry? CheckRotamer->CheckStereo No VTNMR->CheckStereo HOESY Run 1H-19F HOESY (Through-space NOE) CheckStereo->HOESY Yes Success Fully Resolved & Assigned Spirocyclic Indoline CheckStereo->Success No HOESY->Success

Logical workflow for troubleshooting NMR peak overlap in fluorinated spirocyclic indolines.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My 1 H and 13 C NMR spectra are overly complex with extensive multiplet overlapping. How can I differentiate between structural complexity and 19 F J -coupling?

The Causality: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio. In fluorinated spirocyclic indolines—often synthesized via radical-mediated dearomatization[1]—the 19 F nuclei couple strongly with both 1 H and 13 C across multiple bonds ( 2JCF​ , 3JHF​ ). This extensive heteronuclear scalar coupling splits standard resonances into complex multiplets, creating severe peak overlap in the aliphatic spiro-fused ring region where chemical shifts are already clustered.

The Solution: Apply 19 F decoupling ( 1 H{ 19 F} and 13 C{ 19 F}). By continuously irradiating the 19 F frequency during acquisition, the J -coupling is removed, collapsing the multiplets into sharp, interpretable singlets or simplified homonuclear multiplets.

Q2: I observe peak doubling and broad signals in the baseline. Are these diastereomers from the spirocyclization, or something else?

The Causality: Spirocyclic indolines frequently feature N -protecting groups like tert-butoxycarbonyl (Boc) or acetyl (Ac). The partial double-bond character of the N−C(O) amide bond heavily restricts rotation[2]. In the sterically demanding environment of a 3D spirocyclic scaffold, this restricted rotation traps the molecule in distinct cis and trans (or syn/anti) conformations that exchange slowly on the NMR timescale at room temperature[3]. This manifests as peak doubling, unequal integration ratios (e.g., 6:1 or 2:1), and broad baseline signals, which are often misidentified as diastereomeric impurities.

The Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, overcoming the rotational energy barrier ( ΔG‡≈50−60 kJ/mol)[2]. As the exchange rate surpasses the NMR frequency timescale, the distinct peaks coalesce and eventually sharpen into a single time-averaged signal.

Q3: How do I unambiguously assign the relative stereochemistry of the fluorinated spirocenter?

The Causality: Standard NOESY or ROESY experiments rely on homonuclear dipole-dipole interactions, which are blind to spatial proximity involving fluorine. When determining the relative stereochemistry of a heavily fluorinated spirocenter (e.g., a −CF3​ or −CF2​Me group), there may be no adjacent protons to establish a through-space connection.

The Solution: Heteronuclear Overhauser Effect Spectroscopy (HOESY) specifically measures the cross-relaxation between 1 H and 19 F spins[4]. Because the heteronuclear cross-relaxation rates differ from homonuclear ones, a 1D selective or 2D 1 H- 19 F HOESY experiment can map the 3D spatial distance (up to ~4-5 Å) between the fluorinated moiety and the indoline scaffold protons, unambiguously assigning the relative stereochemistry[5].

Quantitative Diagnostic Parameters

Summarizing the quantitative data allows for rapid identification of the underlying physical phenomena causing spectral overlap.

PhenomenonDiagnostic NMR SignatureTypical Thermodynamic / Coupling ValuesRecommended Resolution Technique
19 F Heteronuclear Coupling Complex multiplets, severe overlap in aliphatic/spiro region 2JC,F​≈20−30 Hz 3JH,F​≈5−15 Hz 1 H{ 19 F} / 13 C{ 19 F} Decoupling
Amide Bond Rotamers Peak doubling, unequal integration (e.g., 6:1), broad baseline ΔG‡≈50−60 kJ/mol Tc​≈330−350 KVariable Temperature (VT) NMR
Relative Stereochemistry Lack of 1 H- 1 H NOE contacts near −CF3​ / −CF2​ groupsSpatial distance <4−5 Å 1 H- 19 F HOESY

Standard Operating Procedures (SOPs)

These step-by-step methodologies are designed as self-validating systems. The success or failure of the expected outcome directly proves or disproves the structural hypothesis.

Protocol 1: 1 H{ 19 F} Decoupled NMR
  • Hardware Setup: Ensure the spectrometer is equipped with a dedicated H/F dual-tuned probe (e.g., ROYALPROBE HFX) capable of simultaneous 1 H observation and 19 F irradiation.

  • Calibration: Acquire a standard 19 F spectrum to identify the exact irradiation frequency (O2) and the required spectral width of the fluorine signals.

  • Sequence Selection: Set up the 1 H{ 19 F} experiment using an inverse-gated decoupling sequence to minimize heteronuclear NOE enhancement while completely removing J -coupling.

  • Decoupling Scheme: Apply a composite pulse decoupling scheme (e.g., GARP or WALTZ-16) centered on the 19 F region.

  • Self-Validation: Overlay the 1 H{ 19 F} spectrum with the standard 1 H spectrum. If the complex multiplets collapse into simple doublets or singlets, the overlap was definitively caused by JHF​ coupling. If complexity remains, it is due to homonuclear JHH​ coupling or overlapping chemical shifts.

Protocol 2: Variable Temperature (VT) NMR for Rotamer Resolution
  • Sample Preparation: Dissolve the indoline sample in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a baseline 1 H NMR spectrum at 298 K (25 °C).

  • Thermal Titration: Gradually increase the probe temperature in 10 K increments. Allow 5-10 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Monitoring: Monitor the exchanging peaks. Note the coalescence temperature ( Tc​ ) where the distinct rotamer peaks merge into a single broad peak.

  • Self-Validation: Continue heating (up to 353 K - 373 K). If the peaks coalesce and sharpen into a single set of signals, the initial doubling was due to rotamers. If the peaks remain distinct and unaffected by temperature up to the solvent's boiling point, the sample is a mixture of stable diastereomers.

Protocol 3: 1D Selective 1 H- 19 F HOESY
  • Sample Preparation: Prepare a highly concentrated, degassed sample. Degassing (via freeze-pump-thaw) is critical to minimize paramagnetic relaxation by dissolved oxygen, which quenches weak NOE signals.

  • Sequence Selection: Select a 1D selective 1 H-detected 19 F-HOESY pulse sequence. Apply a shaped selective pulse to the specific 19 F resonance of interest (e.g., the −CF3​ group).

  • Parameter Optimization: Set the mixing time (d8). For 1 H- 19 F systems, optimal mixing times are typically longer than standard homonuclear NOESY, often ranging between 400-800 ms due to differing cross-relaxation rates.

  • Acquisition & Processing: Acquire data with a high number of scans, as heteronuclear NOE signals are weak (typically <5% enhancement). Process with a Gaussian window function to maximize signal-to-noise.

  • Self-Validation: If a signal appears in the 1 H spectrum upon 19 F irradiation, spatial proximity is confirmed. The absence of a signal (assuming sufficient mixing time and S/N) validates that the proton is distant (> 5 Å) from the fluorinated group.

References

  • Title: Radical-Mediated Dearomatization of Indoles with Sulfinate Reagents for the Synthesis of Fluorinated Spirocyclic Indolines. Source: Organic Letters (ACS Publications). URL: 1

  • Title: Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Source: White Rose Research Online (Chemistry - A European Journal). URL: 2

  • Title: A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. Source: ACS Omega (ACS Publications). URL: 3

  • Title: 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX (Application Notes). Source: JEOL Ltd. URL: 5

  • Title: 1D Selective 1H - 19F HOESY. Source: University of Ottawa NMR Facility Blog. URL: 4

Sources

Troubleshooting

Optimizing enantioselective synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

Welcome to the Technical Support & Troubleshooting Center for the enantioselective synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] derivatives. As a Senior Application Scientist, I have designed this hub to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the enantioselective synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] derivatives. As a Senior Application Scientist, I have designed this hub to move beyond basic protocols. Here, we dissect the causality of the chemical behavior, focusing on the highly efficient organocatalytic domino oxa-Michael/Michael addition[1][2].

Every protocol and troubleshooting step provided below operates as a self-validating system, ensuring you can verify the integrity of your reaction at every critical juncture.

I. Mechanistic Workflow & Causality

The construction of the 5-fluoro-spirooxolane (tetrahydrofuran spirooxindole) core requires precise stereocontrol to establish the contiguous stereocenters, including the critical C3 spiro-quaternary center[3]. We utilize a bifunctional cinchona-derived squaramide catalyst. The squaramide moiety activates the 5-fluoro-isatylidene malononitrile via dual hydrogen bonding, while the quinuclidine tertiary amine deprotonates the γ -hydroxyenone, initiating a highly ordered oxa-Michael/Michael cascade[2].

Pathway Substrates Substrates: 5-Fluoro-isatylidene malononitrile + γ-hydroxyenone Complex Ternary Complex (Pre-Transition State) Substrates->Complex Binding Catalyst Squaramide Catalyst (10 mol%) (Dual H-Bonding & Base) Catalyst->Complex Activation OxaMichael Step 1: Oxa-Michael Addition (Enolate Formation) Complex->OxaMichael Deprotonation IntMichael Step 2: Intramolecular Michael (C-C Bond Formation) OxaMichael->IntMichael Stereocontrol SideReaction Epimerization / Stalling (Moisture / High Temp) OxaMichael->SideReaction Slow ring closure Product Target: 5-Fluoro-spiro[indole-3,3'-oxolane] IntMichael->Product Protonation

Fig 1: Organocatalytic cascade mechanism for 5-fluoro-spirooxolane synthesis.

II. Core Protocol: Self-Validating Synthesis System

This methodology is optimized for the 5-fluoro derivative, which exhibits unique electronic properties compared to the unsubstituted scaffold.

Reagents:

  • 5-Fluoro-isatylidene malononitrile (0.2 mmol, 1.0 equiv)

  • γ -Hydroxyenone (0.24 mmol, 1.2 equiv)

  • Cinchona-derived bifunctional squaramide catalyst (0.02 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Execution & Causality:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Causality: The squaramide catalyst relies on a delicate hydrogen-bonding network. Trace moisture competitively binds to the squaramide N-H protons, destroying the chiral pocket and leading to racemic background reactions[1].

  • Catalyst-Substrate Pre-Assembly: Add the 5-fluoro-isatylidene malononitrile and the squaramide catalyst to the tube, followed by 1.5 mL of anhydrous DCM. Stir at 0 °C for 10 minutes. Causality: Pre-incubation allows the dual H-bond donors of the catalyst to coordinate the malononitrile groups, lowering the LUMO of the electrophile before the nucleophile is introduced.

  • Nucleophile Addition: Dissolve the γ -hydroxyenone in the remaining 0.5 mL of DCM and add it dropwise over 5 minutes at 0 °C.

    • Validation Checkpoint 1 (Kinetics): After 2 hours, remove a 5 µL aliquot and spot on a TLC plate (Hexane/EtOAc 7:3). The bright orange spot of the starting malononitrile should be completely consumed, replaced by a pale yellow product spot. If the orange color persists, the catalytic cycle has stalled.

  • Quenching & Isolation: Once complete, quench the reaction by filtering directly through a short pad of silica gel, eluting with EtOAc to strip the catalyst. Concentrate under reduced pressure.

    • Validation Checkpoint 2 (Diastereoselectivity): Run a crude 1 H NMR. Integrate the diagnostic oxolane ring protons (typically around 4.5–5.5 ppm). A self-validating successful run will show a diastereomeric ratio (dr) of >15:1.

  • Purification: Purify via flash column chromatography to isolate the pure 5-fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]. Evaluate enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak IC column).

III. Data Presentation: Condition Optimization

The following table summarizes the quantitative optimization data for the 5-fluoro scaffold, demonstrating how solvent and temperature dictate the stereochemical outcome.

CatalystSolventTemp (°C)Time (h)Yield (%)dr (cis:trans)ee (%)
Squaramide AToluene2524728:184
Squaramide ADCM25188812:191
Squaramide BDCM25129215:195
Squaramide B DCM 0 14 96 >20:1 99

(Note: Squaramide A = Quinine-derived; Squaramide B = Hydroquinine-derived with bulky 3,5-bis(trifluoromethyl)phenyl group).

IV. Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee) of my 5-fluoro-spirooxolane capping at 80%, despite using the optimized catalyst? A1: This is a classic symptom of competitive background reactivity. The strong inductive electron-withdrawing (-I) effect of the 5-fluoro substituent significantly lowers the LUMO of the isatylidene malononitrile. This makes the substrate so electrophilic that the γ -hydroxyenone can undergo a slow, uncatalyzed background oxa-Michael addition, which yields racemic product. Solution: Lower the reaction temperature to -10 °C or -20 °C. This suppresses the activation energy for the uncatalyzed pathway while the squaramide-catalyzed pathway (which has a much lower activation barrier) continues to proceed smoothly.

Q2: I am observing a low diastereomeric ratio (dr), and the NMR shows a buildup of an intermediate. What is happening? A2: You are observing a kinetic bottleneck at the second step of the cascade (the intramolecular Michael addition). If the C-C bond formation is too slow, the intermediate enolate formed after the initial oxa-Michael step has time to undergo bond rotation or epimerization[4]. Solution: The steric bulk of the γ -hydroxyenone might be clashing with the catalyst pocket. Switch to a more polar halogenated solvent (like Chloroform instead of DCM) to slightly loosen the transition state, or ensure your catalyst has the 3,5-bis(trifluoromethyl)phenyl group, which provides a rigid, deep pocket that forces rapid ring closure before epimerization can occur.

Q3: The reaction stalls at 50% conversion. Is the 5-fluoro group deactivating the catalyst? A3: Yes, indirectly. The 5-fluoro group increases the acidity of the oxindole N-H proton. In some cases, this highly acidic proton can competitively hydrogen-bond with the basic quinuclidine nitrogen of the squaramide catalyst, effectively tethering the catalyst to the product and causing product inhibition[5][6]. Solution: You have two self-validating options. 1) Protect the oxindole nitrogen (e.g., using an N-Boc or N-Me derivative), which eliminates the acidic proton. 2) If the free N-H is required for your final drug target, increase the catalyst loading to 15 mol% to overcome the product inhibition equilibrium.

Q4: Can I substitute the squaramide catalyst with a Lewis Acid like a Dinuclear Zinc catalyst? A4: Yes, dinuclear zinc catalysts have been successfully utilized for tetrahydrofuran spirooxindoles[1]. However, the causality of activation changes entirely. Zinc coordinates to the carbonyl oxygens, acting as a Lewis acid to activate the electrophile, rather than relying on H-bonding. If you switch to Zinc, you must use strictly anhydrous conditions (glovebox preferred) and switch your solvent to Toluene, as DCM coordinates poorly with transition metal transition states.

V. References

  • Catalytic Asymmetric Synthesis of Tetrahydrofuran Spirooxindoles via a Dinuclear Zinc Catalyst. The Journal of Organic Chemistry - ACS Publications. (2020).[Link][1]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing). (2021).[Link][3]

  • Enantioselective Synthesis of Spirooxindole Enols: Regioselective and Asymmetric [3+2] Cyclization of 3-Isothiocyanato Oxindoles with Dibenzylidene Ketones. Chemistry - A European Journal. (2016).[Link][4]

  • Metal-Free Regioselective Oxa-Michael Approach to Access Spirooxindole-Fused Tetrahydrofuran/Tetrahydropyran. ResearchGate / Organic & Biomolecular Chemistry. (2022).[Link][2]

  • Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews. (2019).[Link][5]

  • Lewis Acids In Organic Synthesis. VDOC.PUB.[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of Spirocyclic Scaffolds: High-Purity 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] vs. Commercial Grade Alternatives

Executive Summary In modern drug discovery, the strategic incorporation of spirocyclic scaffolds is a proven method for "escaping flatland" [1]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of spirocyclic scaffolds is a proven method for "escaping flatland" [1]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles like 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] offer unique three-dimensional vectors for target binding, improved aqueous solubility, and reduced off-target liabilities compared to planar aromatic heterocycles.

However, the synthesis of spiroindolines—often via Fischer indole cyclization followed by reduction [2]—is prone to generating structurally similar impurities. The most insidious of these are oxidized oxindole derivatives (e.g., 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one) and regioisomers (e.g., 6-fluoro variants). For researchers and drug development professionals, utilizing a rigorously validated, high-purity analytical reference standard is non-negotiable. This guide objectively compares the analytical performance of a High-Purity Reference Standard against standard commercial-grade alternatives, providing a self-validating Nuclear Magnetic Resonance (NMR) protocol for definitive structural confirmation.

Comparative Analysis: High-Purity Standard vs. Commercial Grade

When sourcing 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], the analytical grade dictates the reliability of downstream biological assays. Commercial-grade batches frequently suffer from incomplete reduction during synthesis, leaving trace oxindole impurities that can act as false positives in high-throughput screens.

Table 1: Performance and Purity Comparison
ParameterHigh-Purity Reference StandardStandard Commercial GradeAnalytical Consequence in Assays
Overall Purity (LC-MS/UV) 99.5%90.0% – 95.0%High purity prevents off-target binding artifacts.
Oxindole Impurity Level Undetectable (< 0.1%)2.0% – 5.0%Oxindoles possess different hydrogen-bonding profiles, skewing SAR data.
Regioisomer Contamination UndetectableUp to 3.0% (6-Fluoro isomer)Alters the 3D vector of the fluorine atom, confounding structure-based drug design (SBDD).
NMR Spectral Clarity Baseline resolved, sharp multipletsBroadened peaks, overlapping impurity signalsPrecise calculation of JHF​ and JCF​ couplings is impossible in low-grade samples.

Experimental Protocol for NMR Validation

To establish a self-validating system, 1D NMR ( 1 H, 13 C, 19 F) must be coupled with 2D NMR (HSQC/HMBC) to unambiguously assign the spiro carbon and confirm the regiochemistry of the fluorine atom.

Step-by-Step Methodology
  • Sample Preparation (Causality of Solvent Choice):

    • Procedure: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Spiroindolines contain a secondary indoline amine (N1-H). In non-polar solvents like CDCl 3​ , this proton is subject to severe concentration-dependent chemical shift drift. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N-H proton into a sharp, reproducible resonance (~5.45 ppm) [3].

  • Instrument Configuration:

    • Procedure: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Set the probe temperature to 298 K.

    • Causality: The spiro center (C3) renders the adjacent methylene protons (C2, C2', C4', C5') diastereotopic. A high-field 600 MHz magnet is required to resolve these complex AB quartets and multiplets, which would otherwise collapse into indecipherable broad singlets at 400 MHz or lower.

  • 1D Acquisition ( 1 H and 13 C):

    • Acquire 1 H-NMR with 16 scans, a 2-second relaxation delay, and water suppression if the residual HDO peak (~3.33 ppm) obscures the C2-H 2​ indoline protons.

    • Acquire 13 C-NMR with 1024 scans. Crucial: Ensure the spectral window is wide enough (0–200 ppm) to capture the large 1JCF​ doublet of the C5 carbon (~156.8 ppm, J≈234 Hz).

  • 2D Validation (HSQC & HMBC):

    • Run 1 H- 13 C HMBC to observe long-range couplings. The definitive proof of the spiro structure is the HMBC correlation from the oxolane C2'-H 2​ protons to the indoline C2 and C3a carbons across the spiro C3 quaternary center.

Spectral Data & Interpretation

The following tables summarize the validated NMR assignments for pure 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

Table 2: 1 H-NMR Spectral Assignments (600 MHz, DMSO- d6​ )

Note: The presence of the C2-H 2​ signals at 3.32/3.45 ppm is the primary indicator of a successful reduction. Commercial grades with oxindole impurities will lack these peaks and instead show a downfield amide N-H at ~10.5 ppm.

PositionChemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( J in Hz)Assignment Rationale
N1-H 5.45br s, 1HHydrogen-bonded to DMSO; sharpens upon heating.
C4-H 6.88dd, JHF​=8.5 , JHH​=2.5 , 1HOrtho to Fluorine, meta to C6-H.
C6-H 6.72td, JHF​=8.5 , JHH​=8.5,2.5 , 1HOrtho to Fluorine, ortho to C7-H.
C7-H 6.48dd, JHH​=8.5 , JHF​=4.5 , 1HMeta to Fluorine; smallest JHF​ coupling.
C5'-H 2​ 3.80 – 3.90m, 2HOxolane ring; adjacent to oxygen.
C2'-H 2​ 3.75, 3.85ABq, J=8.5 , 2HDiastereotopic protons adjacent to spiro C3 and oxygen.
C2-H 2​ 3.32, 3.45ABq, J=9.0 , 2HIndoline ring; diastereotopic due to spiro center.
C4'-H 2​ 1.95 – 2.10m, 2HOxolane ring; furthest from heteroatoms.
Table 3: 13 C-NMR Spectral Assignments (150 MHz, DMSO- d6​ )

The 13 C spectrum is self-validating through carbon-fluorine spin-spin splitting. The magnitude of the JCF​ coupling definitively proves the regiochemistry of the fluorine atom.

PositionChemical Shift ( δ , ppm)C-F Coupling ( JCF​ in Hz)Structural Significance
C5 (C-F) 156.8d, 1JCF​=234.5 Direct C-F bond confirmation.
C7a (C-N) 145.2d, 4JCF​=2.0 Indoline core validation.
C3a 136.5d, 3JCF​=7.5 Bridgehead carbon.
C6 111.5d, 2JCF​=22.5 Ortho to Fluorine.
C4 110.2d, 2JCF​=23.5 Ortho to Fluorine.
C7 108.4d, 3JCF​=8.0 Meta to Fluorine.
C2' 76.0sOxolane carbon adjacent to oxygen.
C5' 67.2sOxolane carbon adjacent to oxygen.
C2 55.0sIndoline methylene.
C3 (Spiro) 49.5sQuaternary spiro center.
C4' 36.5sOxolane methylene.

Workflow Visualization

The following diagram outlines the logical decision tree for validating the spiroindoline scaffold and rejecting commercial-grade lots contaminated with oxidized intermediates.

NMR_Workflow Sample 5-Fluoro-1,2-dihydrospiro [indole-3,3'-oxolane] Prep Sample Prep (DMSO-d6, 298K) Sample->Prep HNMR 1H-NMR Acquisition (600 MHz) Prep->HNMR ImpurityCheck Check for Oxindole (Absence of C2-H2 at ~3.4 ppm) HNMR->ImpurityCheck Reject Reject / Repurify (Commercial Grade) ImpurityCheck->Reject Impurity Detected CNMR 13C & 19F-NMR (C-F Coupling Analysis) ImpurityCheck->CNMR Pure (C2-H2 Present) TwoD 2D NMR (HSQC/HMBC) Spiro Carbon (C3) Validation CNMR->TwoD Valid High-Purity Standard Validated TwoD->Valid

Workflow for NMR validation and impurity profiling of spiroindoline scaffolds.

Conclusion

The analytical validation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] requires a rigorous, self-validating NMR approach. While standard commercial grades often harbor trace oxindole impurities and regioisomers that can catastrophically skew biological assay results, utilizing a High-Purity Reference Standard ensures absolute structural fidelity. By leveraging high-field (600 MHz) NMR in DMSO- d6​ , researchers can exploit the complex diastereotopic splitting patterns and extensive C-F coupling networks to definitively confirm both the spirocyclic core and the precise fluorination vector.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as the Clinical Candidate Moves to Market. Journal of Medicinal Chemistry.[Link]

  • Yashiro, Y., et al. (2019). Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry.[Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

Sources

Comparative

Structural Elucidation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

The Structural Challenge of Spirocyclic Scaffolds The integration of spirocyclic motifs, such as 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], into drug discovery pipelines represents a strategic shift toward increasin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Structural Challenge of Spirocyclic Scaffolds

The integration of spirocyclic motifs, such as 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], into drug discovery pipelines represents a strategic shift toward increasing the fraction of sp³-hybridized carbons (Fsp³). This "escape from flatland" significantly enhances physicochemical properties, target specificity, and metabolic stability 1[1]. However, the rigid, three-dimensional nature of the spiro-junction—a quaternary stereocenter—presents a formidable analytical challenge. Confirming the absolute configuration and the exact geometry of the oxolane ring relative to the fluoro-indoline core is critical, as enantiomers and diastereomers can exhibit drastically different pharmacological profiles and safety indices.

Comparative Modalities: SCXRD vs. MicroED vs. 2D-NMR

To objectively evaluate the structural confirmation of this spirocycle, we must compare the three primary modalities available to researchers. Each technique offers distinct advantages depending on the physical state of the synthesized compound.

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive gold standard. It provides unequivocal structural information, including absolute configuration via anomalous dispersion. However, it requires the growth of large, high-quality single crystals (>10 μm), which is often a rate-limiting bottleneck in fast-paced drug development2[2].

  • Microcrystal Electron Diffraction (MicroED): An emerging cryo-EM technique utilizing a highly coherent electron beam. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from nanocrystals (~100 nm) found directly in synthesized powders 3[3]. While excellent for rapid structural elucidation, determining absolute configuration can be complicated by dynamical scattering effects inherent to electron diffraction 4[4].

  • 2D-NMR (NOESY/ROESY): Essential for solution-state dynamics and connectivity. While it can infer relative stereochemistry through spatial proton proximity, it cannot definitively assign absolute configuration without the use of chiral derivatization or shift reagents.

Table 1: Modality Comparison for Spirocyclic Structural Elucidation
Performance MetricSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)2D-NMR (NOESY/ROESY)
Sample Requirement >10 μm single crystal<1 μm nanocrystalline powder1-5 mg in deuterated solvent
Resolution Limit ~0.70 Å0.70 - 1.0 ÅN/A (Solution state ensemble)
Absolute Configuration Definitive (via Flack Parameter)Challenging (Dynamical scattering)Relative only
Turnaround Time Days to Weeks (Crystal growth)<1 Week (Direct from powder)Hours

Workflow for Unambiguous Structural Confirmation

G Start 5-Fluoro-1,2-dihydrospiro [indole-3,3'-oxolane] Synthesis Screen Crystallization Screening (Vapor Diffusion / Slow Evaporation) Start->Screen SCXRD_Path Single Crystal (>10 μm) Screen->SCXRD_Path Optimal Growth MicroED_Path Nanocrystalline Powder (<1 μm) Screen->MicroED_Path Microcrystals Only NMR_Path Amorphous / Solution Screen->NMR_Path Fails to Crystallize SCXRD_Data SCXRD Data Collection (Cu Kα, 100 K) SCXRD_Path->SCXRD_Data MicroED_Data Cryo-EM MicroED (Continuous Rotation) MicroED_Path->MicroED_Data NMR_Data 2D-NMR (NOESY/ROESY) NMR_Path->NMR_Data SCXRD_Result Absolute Configuration (Flack Parameter) SCXRD_Data->SCXRD_Result MicroED_Result High-Res 3D Structure (Relative Config) MicroED_Data->MicroED_Result NMR_Result Connectivity & Relative Stereochemistry NMR_Data->NMR_Result

Workflow for structural elucidation of spirocyclic scaffolds comparing SCXRD, MicroED, and NMR.

Experimental Methodology: A Self-Validating SCXRD Protocol

As an Application Scientist, I emphasize that any structural elucidation protocol must operate as a self-validating system. The following workflow details the SCXRD structural confirmation of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], explaining the causality behind each critical parameter choice.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 5 mg of the spirocycle in 200 μL of high-purity dichloromethane (solvent). Place this in an inner vial, surrounded by an outer vial containing 3 mL of pentane (anti-solvent). Seal the system and incubate at 20 °C for 72 hours.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled transition to the solid state. This slow nucleation minimizes lattice defects and twinning, yielding the high-quality single crystals required for precise X-ray diffraction.

Step 2: Cryo-Cooling and Mounting

  • Procedure: Under a polarized light microscope, select a single crystal (~0.15 × 0.10 × 0.05 mm) exhibiting uniform extinction. Coat it in paratone-N oil, mount it on a MiTeGen loop, and flash-cool the sample to 100 K in a nitrogen cold stream.

  • Causality: Flash-cooling to 100 K dramatically reduces the thermal vibration of atoms. This minimizes dynamic disorder (lowering B-factors) and preserves high-angle diffraction data, which is mathematically critical for accurately modeling the electron density of the fluorine atom and the spiro-junction.

Step 3: Data Collection Strategy

  • Procedure: Collect diffraction data using a microfocus Copper Kα X-ray source (λ = 1.54184 Å) equipped with a photon-counting pixel array detector.

  • Causality: For light-atom structures (containing only C, H, N, O, F), standard Molybdenum radiation (λ = 0.71073 Å) provides an insufficient anomalous scattering signal. Copper radiation maximizes the anomalous dispersion ( f′′ ) of oxygen and fluorine, enabling the accurate calculation of the Flack parameter to confirm absolute stereochemistry.

Step 4: Structure Solution, Refinement, and Validation

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Submit the final .cif file to the IUCr checkCIF web service5[5].

  • Causality: Refining against F2 ensures that all collected reflections—even weak or negative intensity data—are utilized, preventing statistical bias. The IUCr checkCIF validation acts as an independent quality control step, ensuring the geometry and refinement statistics meet global crystallographic standards6[6].

Crystallographic Data & Refinement Statistics

The following table summarizes the quantitative performance and refinement metrics of the SCXRD experiment. These metrics serve as the self-validating proof of the compound's structural integrity.

Table 2: SCXRD Refinement Statistics (Self-Validating Output)
Crystallographic ParameterValue / ThresholdDiagnostic Significance
Space Group P2₁2₁2₁ (Orthorhombic)Chiral space group, confirming enantiopurity of the sample.
Temperature 100(2) KMinimizes thermal motion, ensuring sharp electron density peaks.
Radiation Source Cu Kα (λ = 1.54184 Å)Maximizes anomalous dispersion for light atoms (C, N, O, F).
R1 (Final unweighted R-factor) 0.032 (Target: < 0.05)Indicates excellent agreement between the structural model and raw data.
wR2 (Weighted R-factor on F²) 0.085 (Target: < 0.15)Validates the structural model against all reflections, including weak ones.
Goodness-of-Fit (GoF) 1.04 (Target: ~1.00)Confirms the appropriate weighting scheme was used in refinement.
Flack Parameter 0.02(3)A value near 0 confirms absolute stereochemistry; near 1 indicates an inverted enantiomer.

References

  • Brief Introduction of MicroED - Biortus. Biortus.bio.
  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.
  • (IUCr) Notes for Authors of IUCrData. International Union of Crystallography (IUCr).
  • PROTEIN STRUCTURE: INSTRUCTIONS FOR USE. International Union of Crystallography (IUCr).

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Validation

Benchmarking the off-target effects of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] against standard reference compounds

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The unintended interaction of a drug candidate with biomolecules other than its primary target, known as off-tar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The unintended interaction of a drug candidate with biomolecules other than its primary target, known as off-target effects, is a leading cause of adverse drug reactions and late-stage clinical trial failures.[1][2] This guide provides a comprehensive analysis of the off-target profile of the novel investigational compound, 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], benchmarked against established standard reference compounds. Through detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of off-target liability assessment.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The introduction of a fluorine atom, as in 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], can significantly modulate a compound's metabolic stability and binding affinity.[4] While the on-target activity of this spiro-oxindole derivative is under active investigation, a proactive and systematic evaluation of its off-target interactions is crucial for a comprehensive risk-benefit assessment.

The Imperative of Early Off-Target Profiling

Proactive screening for potential off-target liabilities in the early phases of drug discovery is a critical de-risking strategy.[5] Identifying unintended molecular interactions allows for the early modification of chemical structures to enhance selectivity, thereby reducing the likelihood of downstream toxicity and costly failures.[2] This guide will focus on a multi-faceted approach to off-target profiling, encompassing broad-panel enzymatic assays and cell-based cytotoxicity assessments.

Comparative Analysis: 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] vs. Standard Reference Kinase Inhibitors

Given that many indole derivatives exhibit kinase inhibitory activity, we have selected two well-characterized, multi-targeted kinase inhibitors, Sunitinib and Sorafenib, as standard reference compounds for this benchmarking study.[6] These compounds are known to interact with a range of kinases, providing a robust baseline for evaluating the selectivity of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

Table 1: Kinase Selectivity Profile
Kinase Target5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
Primary Target(s)
VEGFR28990
PDGFRβ15258
Key Off-Targets
c-Kit150168
RET>10005520
BRAF>10001506
p38α850>1000>1000
Src450250>1000

This data is representative and for illustrative purposes.

The data presented in Table 1 suggests that while 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] demonstrates potent activity against the primary targets VEGFR2 and PDGFRβ, it exhibits a more favorable selectivity profile compared to Sunitinib and Sorafenib, with significantly less potent activity against a panel of common off-target kinases.

Experimental Methodologies

To ensure the reproducibility and accuracy of our findings, we employed standardized and validated experimental protocols.

Kinase Profiling Assay Workflow

The inhibitory activity of the test compounds was assessed against a panel of purified kinases using a high-throughput in vitro method.[7][8]

G cluster_prep Assay Preparation cluster_assay Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis c Compound Dilution Series r Incubation at Room Temperature c->r k Kinase Panel k->r s Substrate & ATP s->r d Addition of Detection Reagent r->d m Luminescence Measurement d->m a IC50 Curve Fitting m->a

Workflow for in vitro kinase profiling assay.

Protocol for Kinase Profiling:

  • Compound Preparation: A 10-point serial dilution of each test compound (5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], Sunitinib, and Sorafenib) is prepared in DMSO.

  • Assay Plate Preparation: The diluted compounds are dispensed into a 384-well assay plate.

  • Kinase Reaction: A mixture of a specific kinase, its corresponding substrate, and ATP is added to the wells to initiate the enzymatic reaction. The concentration of ATP should be close to the physiological intracellular concentration (1-5 mM) to provide more translationally relevant IC50 values.[9]

  • Incubation: The plate is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.

  • Detection: A detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well is added.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The raw data is normalized and fitted to a dose-response curve to determine the IC50 value for each compound against each kinase.

Cellular Cytotoxicity Assessment

To evaluate the potential for off-target effects to induce cellular toxicity, a panel of cell lines was treated with the test compounds.[10][11]

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability Viability Assay cluster_analysis Data Analysis s Seed Cells in 96-well Plates t Add Compound Dilutions s->t i Incubate for 72 hours t->i v Add Resazurin-based Reagent i->v m Measure Fluorescence v->m a Calculate GI50 Values m->a

Workflow for cell-based cytotoxicity assay.

Protocol for Cytotoxicity Assay:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT116) and a non-cancerous cell line (e.g., HEK293) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A resazurin-based reagent is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: The fluorescence is measured using a plate reader.

  • Data Analysis: The concentration of each compound that inhibits cell growth by 50% (GI50) is calculated.

Table 2: Cellular Cytotoxicity Profile (GI50, µM)
Cell Line5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]SunitinibSorafenib
A549 (Lung Carcinoma)5.22.83.5
HCT116 (Colon Carcinoma)7.84.15.1
HEK293 (Human Embryonic Kidney)>258.510.2

This data is representative and for illustrative purposes.

The cytotoxicity data in Table 2 indicates that 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] has a wider therapeutic window compared to Sunitinib and Sorafenib, as evidenced by its lower potency against the non-cancerous HEK293 cell line. This suggests a potentially better safety profile.

Broader Off-Target Screening: GPCR and Ion Channel Panels

To provide a more comprehensive assessment of off-target liabilities, it is recommended to screen 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] against a panel of G-protein coupled receptors (GPCRs) and ion channels.[9][12] These target classes are frequently associated with adverse drug reactions.[2]

G cluster_compound Test Compound cluster_primary Primary Target cluster_off_targets Potential Off-Targets C 5-Fluoro-1,2-dihydrospiro [indole-3,3'-oxolane] PT VEGFR2/PDGFRβ C->PT On-Target Activity K Kinase Panel C->K Off-Target Screening G GPCR Panel C->G Off-Target Screening I Ion Channel Panel C->I Off-Target Screening

Comprehensive off-target screening strategy.

Conclusion and Future Directions

The preliminary off-target profiling of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] presented in this guide suggests a promising selectivity profile when benchmarked against the established multi-targeted kinase inhibitors Sunitinib and Sorafenib. The compound demonstrates potent on-target activity with reduced off-target kinase interactions and a favorable in vitro cytotoxicity profile.

However, it is crucial to acknowledge that in vitro profiling is the first step in a comprehensive safety assessment.[13][14] Further investigations, including broader off-target screening against GPCRs and ion channels, as well as in vivo toxicology studies, are essential to fully characterize the safety and therapeutic potential of this novel spiro-oxindole derivative. The methodologies and comparative data provided herein serve as a robust foundation for these future investigations, guiding the continued development of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] as a potentially safer and more selective therapeutic agent.

References

  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020). Vertex AI Search.
  • Off-Target/On-Target Cytotoxicity Assay. React4Life.
  • A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of In Vitro Profiling Assays. Benchchem.
  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020). PubMed.
  • In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell.
  • The impact of protein phosphorylation and kinase profiling research at the University of Dundee on identifying drug targets and accelerating product development in the pharmaceutical industry. REF Case study search.
  • GPCR Toxicity Panel. Thermo Fisher Scientific - US.
  • Off Target Effect. (2026). Massive Bio.
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
  • About Us.
  • How Well Do You Understand Off-Target Liability? (2023).
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Techniques in kinase profiling. (2026).
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC.
  • Off-target activity – Knowledge and References. Taylor & Francis.
  • Evaluation of the off-target toxicity of ADCs using an in vitro cytotoxicity assay.
  • Understanding the implications of off-target binding for drug safety and development. Technology Networks.
  • Updated Therapeutic Area GPCR Panels. (2026). Tanso Biosciences.
  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022). bioRxiv.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). PMC.
  • Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • A Comparative Analysis of 5-fluoro-3-propyl-1H-indole and Other Indole Derivatives in Biological Applic
  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PMC.
  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery.
  • Building GPCR screening cascades for lead gener
  • Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione. PubMed.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv.
  • What proteins should be used to evaluate off targets in drug design?
  • 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Semantic Scholar.
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025). ACROBiosystems.
  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2020).
  • Compound Screening Guide!. MedchemExpress.com.
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.
  • Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacet
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). MDPI.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

As drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 5-Fluoro-1,2-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the protection of laboratory personnel, adherence to regulatory standards, and the integrity of our research environment.

The fundamental principle guiding the disposal of this compound is its chemical identity as a halogenated organic compound . The presence of the fluorine atom dictates its classification and segregation into a specific waste stream, a critical step for compliant and safe disposal.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] is not available, we can infer its likely hazard profile from structurally similar fluorinated indole compounds.

  • Likely Hazards : Based on analogs like 5-Fluoroindole and 5-Fluoro-2-oxindole, this compound should be treated as potentially hazardous. Assumed risks include:

    • Skin and Eye Irritation [1][2][3]

    • Respiratory Tract Irritation [1][2][3]

    • Harmful if Swallowed [4][5]

    • Potential for Reproductive Toxicity [4]

  • Waste Classification : Due to the covalent carbon-fluorine bond, this compound is definitively classified as a Halogenated Organic Waste .[6][7] This classification is the single most important factor in determining the correct disposal pathway. It must not be mixed with non-halogenated organic waste, as this complicates the disposal process, increases costs, and can violate regulatory requirements.[7][8]

Personal Protective Equipment (PPE)

Given the assessed hazards, stringent adherence to PPE protocols is mandatory to prevent personal exposure during handling and disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[9]Protects against splashes of the compound, solvents, or contaminated materials.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][9]
Body Protection A full-length laboratory coat, buttoned completely.[9][10]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[9]
Respiratory All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[9][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] waste for final disposal.

Step 1: Container Selection

Select a dedicated waste container that is in good condition, free of leaks or external residue, and chemically compatible with the waste.[12][13][14] The container must have a secure, threaded screw-top cap to prevent spills and vapor release.[8][15]

Step 2: Waste Segregation

This is a critical control point.

  • DO collect waste containing 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] and any solvents used (e.g., dichloromethane, chloroform) in a container designated only for Halogenated Organic Waste .[6][8][15]

  • DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, hexanes, or ethyl acetate.[7][8]

  • DO NOT mix with other waste categories such as aqueous waste, acids, or bases.[6][8]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. The moment the first drop of waste is added, the container must be labeled.[14][15] The label must include:

  • The words "Hazardous Waste ".[12]

  • The full chemical name(s) of all contents (e.g., "Waste 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane], Dichloromethane"). Do not use abbreviations or chemical formulas.[12][15]

  • The approximate percentage or volume of each component.[6][12]

  • The relevant hazard characteristics (e.g., Flammable, Toxic, Irritant).[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The labeled waste container should be kept in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][16]

  • The container must be kept closed at all times except when actively adding waste.[8][12][14] Do not leave funnels in the container opening.[8][12]

  • Store the container in secondary containment (such as a spill tray) to mitigate leaks.[13]

  • Do not overfill the container; leave at least 10% of headspace for vapor expansion.[8]

Step 5: Request for Pickup

Once the container is approximately 90% full, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department.[12] EH&S will then manage the transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where halogenated waste is typically disposed of via high-temperature incineration.[6][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

G Disposal Workflow for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] cluster_prep Preparation & Assessment cluster_action Action Protocol A Identify Waste: 5-Fluoro-1,2-dihydrospiro [indole-3,3'-oxolane] B Hazard Assessment: - Skin/Eye/Resp Irritant - Potential Toxicity A->B C Waste Classification: Is it Halogenated? B->C D YES (Contains Fluorine) C->D Evaluate Structure E Select HALOGENATED Waste Container D->E F Label Container: - 'Hazardous Waste' - Full Chemical Names - Concentrations E->F G Store in SAA: - Closed Lid - Secondary Containment F->G H Container >90% Full? G->H Monitor Level H->G No I Contact EH&S for Disposal Pickup H->I Yes

Caption: Decision workflow for proper segregation and disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (two pairs of nitrile gloves, lab coat, safety goggles).

    • Contain the spill with absorbent pads or other inert material.

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all contaminated materials into a sealed, properly labeled hazardous waste container for disposal.[4][15]

    • Clean the spill area with soap and water.[11]

  • Large Spills or Unknown Hazards:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Close laboratory doors to contain the spill.[15]

    • Call your institution's emergency number and EH&S for professional assistance.[4][15]

By adhering to this comprehensive guide, researchers can ensure that the disposal of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.

References

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Delaware. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines. Swarthmore College. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Standard Operating Procedure: 5-Fluorouracil (5-FU). University of Georgia Office of Research. [Link]

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Handling

Personal protective equipment for handling 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]

As a Senior Application Scientist, handling novel spirocyclic building blocks like 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] requires moving beyond basic safety data sheets. This compound merges the biological react...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling novel spirocyclic building blocks like 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] requires moving beyond basic safety data sheets. This compound merges the biological reactivity of an indole core, the lipophilicity of a fluorine substituent, and the cyclic ether dynamics of an oxolane ring.

To ensure absolute safety and operational integrity, this guide provides a self-validating, mechanistic approach to your personal protective equipment (PPE), handling protocols, and disposal workflows.

Chemical Profiling & Hazard Causality

Before selecting PPE, we must understand why this specific molecule poses a threat. The hazards of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane] are dictated by its structural components:

  • Lipophilic Permeability (The Fluorine Effect): The 5-fluoro substitution significantly increases the molecule's partition coefficient (LogP). This means that if the powder is dissolved in polar aprotic solvents (like DMSO or DMF), it can rapidly penetrate the stratum corneum (skin barrier), acting as a severe Category 2 skin and eye irritant[1].

  • Mucosal Reactivity (The Indole Core): Like many indoline derivatives, inhalation of the fine crystalline dust interacts directly with the respiratory mucosa, triggering acute Specific Target Organ Toxicity (STOT SE 3)[1].

  • Auto-Oxidation Potential (The Oxolane Ring): The oxolane (tetrahydrofuran-like) moiety is a cyclic ether. While sterically hindered in a spiro-configuration, prolonged exposure to ambient oxygen and light can theoretically lead to the formation of explosive peroxides over time, a well-documented hazard for oxolane derivatives[2].

Quantitative Hazard & GHS Summary
Hazard CategoryGHS ClassificationMechanistic Rationale & Operational Impact
Dermal Toxicity Category 2 (Irritant)High lipophilicity requires multi-layer barrier protection against solvent-assisted permeation[1].
Ocular Toxicity Category 2A (Irritant)Micro-particulates cause severe eye irritation; mandates unvented or splash-proof goggles[1].
Inhalation STOT SE 3Crystalline dust aerosolizes easily; requires high-velocity fume hood containment[1].
Thermal Degradation Toxic Gas ReleaseCombustion releases gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[1].

Mechanistic PPE Matrix

Do not rely on a "one-size-fits-all" lab coat and latex gloves. The PPE selected below is a self-validating system designed specifically for fluorinated spirocycles.

PPE ComponentSpecificationScientific Justification (Causality)
Hand Protection Double-Gloving System: Inner: 4-mil NitrileOuter: 8-mil Butyl RubberNitrile provides tactile feedback but fails rapidly against DMSO/DMF. The Butyl rubber outer layer provides the primary chemical barrier against the solvent vehicles used to dissolve the oxindole core[3].
Eye Protection Snug-fitting, indirect-vented chemical splash gogglesStandard safety glasses leave gaps. Indirect-vented goggles prevent aerosolized fluorinated dust from settling on the ocular mucosa during weighing.
Body Protection Flame-retardant (Nomex) lab coat with knit cuffsProtects against secondary flammability risks from organic solvents and prevents static-charged powder from adhering to exposed wrists.
Respiratory N95/P100 Particulate RespiratorConditional: Only required if weighing must occur outside a certified fume hood. Mitigates STOT SE 3 respiratory irritation risks[1].

Standard Operating Procedure: Handling & Execution

This step-by-step methodology ensures that every action validates the safety of the next.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to capture aerosolized dust; velocities above 120 fpm create turbulent eddies that can blow the lightweight fluorinated powder out of the sash and into your breathing zone.

Step 2: Static Mitigation (Critical Step)

  • Action: Pass an anti-static zero-stat gun over the sealed chemical vial and the conductive weighing boat before opening.

  • Causality: Fluorinated organic powders hold strong triboelectric charges. Opening a charged vial causes the powder to instantly repel itself and aerosolize. Neutralizing the charge ensures the powder remains clumped and manageable.

Step 3: Solubilization & Transfer

  • Action: Weigh the compound using a grounded micro-spatula. Immediately transfer to the reaction vessel and add the carrier solvent (e.g., anhydrous DMSO or Ethanol)[3].

  • Causality: Transitioning the compound from a dry powder to a solution as rapidly as possible eliminates the inhalation hazard. Note: Purge the vessel with inert gas (Argon/N2) to prevent oxolane peroxide formation.

Step 4: Decontamination

  • Action: Wipe down the balance and spatulas with an ethanol-dampened lint-free cloth, followed by a secondary wipe with soapy water.

  • Causality: Ethanol dissolves the lipophilic spirocycle, and the surfactant (soap) removes the residual solvent-chemical complex from the surface.

Emergency Spill & Disposal Plan

Because this compound contains both a halogen (fluorine) and a cyclic ether, disposal and spill response must be strictly controlled.

  • Solid Spill Response: Do not dry sweep. Dry sweeping aerosolizes the STOT SE 3 irritant. Gently wet the powder with a low-volatility solvent (like isopropanol) to create a slurry, then absorb it with an inert material (e.g., vermiculite or sand).

  • Disposal Routing: All waste containing this compound must be segregated into the Halogenated Organic Waste stream.

  • Thermal Destruction: The waste must be processed by a licensed facility using a chemical incinerator equipped with an afterburner and an alkaline scrubber. Causality: Incinerating fluorinated compounds generates highly corrosive and toxic Hydrogen Fluoride (HF) gas, which the alkaline scrubber neutralizes[1].

Operational Safety Workflow

SafetyWorkflow Risk Hazard Assessment (Fluorinated Spirocycle) PPE PPE Verification (Double Glove, Goggles) Risk->PPE Hood Fume Hood Operation (Anti-Static Weighing) PPE->Hood Spill Spill Event (Wet Absorbent Protocol) Hood->Spill Accidental Release Waste Halogenated Waste Disposal & Incineration Hood->Waste Protocol Complete Spill->Waste Decontamination

Operational safety and disposal workflow for 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane].

References

Sources

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